2,2-Diethylmalononitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2-diethylpropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-3-7(4-2,5-8)6-9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEHSKCCVPIDNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380425 | |
| Record name | 2,2-diethylmalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28118-33-4 | |
| Record name | 2,2-diethylmalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Advanced Technical Guide: 2,2-Diethylmalononitrile (CAS 28118-33-4) – Properties, Synthesis, and Pharmaceutical Applications
Executive Summary
2,2-Diethylmalononitrile (CAS 28118-33-4) is a highly reactive, geminally disubstituted dinitrile that serves as a critical building block in advanced organic synthesis and pharmaceutical development. Characterized by its unique steric profile and the strong electron-withdrawing nature of its cyano groups, this compound is primarily utilized in the synthesis of complex heterocyclic systems, including barbiturates and pyrimidinethiones. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, outline a field-proven, self-validating protocol for its synthesis, and explore its downstream applications in drug discovery.
Physicochemical Profiling & Structural Dynamics
Understanding the physical properties of this compound is essential for optimizing reaction conditions and downstream purification. The presence of two ethyl groups introduces steric bulk that prevents further alkylation, while the two cyano groups highly activate the central carbon for nucleophilic addition and cyclocondensation reactions.
| Property | Value | Analytical Significance |
| Chemical Name | This compound | Core gem-dialkyl dinitrile structure. |
| CAS Registry Number | 28118-33-4 | Unique identifier for regulatory compliance. |
| Molecular Formula | C7H10N2 | Indicates a high degree of unsaturation (nitriles). |
| Molecular Weight | 122.17 g/mol | Used for precise stoichiometric calculations. |
| Melting Point | 42 - 43 °C[1] | Low-melting solid; requires gentle warming for liquid handling. |
| Boiling Point | 53 °C @ 5 mmHg[1] | High boiling point at atmospheric pressure; vacuum distillation is mandatory to prevent thermal degradation. |
| Appearance | White to off-white solid | Colorimetric indicator of purity (yellowing indicates polymerization). |
Mechanistic Synthesis Protocol: Geminal Dialkylation of Malononitrile
The synthesis of this compound relies on the double nucleophilic aliphatic substitution (SN2) of malononitrile with an ethyl halide[2]. The following protocol is designed as a self-validating system, ensuring high yield while mitigating the risk of runaway polymerization.
Experimental Methodology
Step 1: System Preparation Charge a dry, argon-purged reaction vessel with 1.0 equivalent of malononitrile dissolved in anhydrous dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby massively increasing the nucleophilicity of the malononitrile carbanion generated in the next step.
Step 2: Base Activation Slowly add 2.5 equivalents of anhydrous potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt) at 0–5 °C.
-
Causality: The low temperature is critical. Malononitrile is prone to base-catalyzed dimerization (forming 2-amino-1,1,3-tricyanopropene). Keeping the thermal energy low suppresses this side reaction while allowing quantitative deprotonation.
Step 3: Electrophile Introduction Introduce 2.5 equivalents of ethyl iodide (or ethyl bromide) dropwise via an addition funnel over 30 minutes[2].
-
Causality: Ethyl iodide is preferred over ethyl chloride due to the superior leaving group ability of iodine, which accelerates the SN2 process. The 0.5 equivalent excess ensures complete conversion of the mono-alkylated intermediate to the di-alkylated target.
Step 4: Thermal Maturation Remove the ice bath and gradually heat the mixture to 55 °C for 5 hours.
-
Causality: While the first alkylation is rapid, the second alkylation is sterically hindered by the newly introduced ethyl group. Thermal energy is required to overcome the increased activation energy barrier for the second SN2 attack.
Step 5: Quenching & Phase Separation Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous phase three times with ethyl acetate.
-
Causality: Quenching destroys unreacted base and halts the reaction. Ethyl acetate efficiently partitions the moderately polar this compound from the highly polar DMF/water mixture.
Step 6: Purification (Self-Validation Step) Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via vacuum distillation, collecting the fraction boiling at 53 °C at 5 mmHg[1].
-
Causality: Vacuum distillation ensures the removal of any mono-ethylated impurities (which boil at a lower temperature) without subjecting the product to its atmospheric boiling point, which could induce thermal decomposition.
Downstream Pharmaceutical Applications & Heterocyclic Workflows
This compound is a privileged intermediate in the synthesis of pharmacologically active heterocycles, particularly those targeting the central nervous system (CNS)[3].
Synthesis of Barbiturates (Barbital Derivatives)
The most historically and mechanistically significant application of this compound is its conversion into diethylbarbituric acid (Barbital), a classic sedative-hypnotic agent. The reaction involves the cyclocondensation of the dinitrile with urea (carbamide) in the presence of a strong base (e.g., sodium ethoxide) to form an intermediate 4,6-diimino-5,5-diethyl-2-oxopyrimidine[4]. Subsequent acidic hydrolysis of the imine groups yields the final barbituric acid derivative[4].
Synthesis of Pyrimidinethiones
By substituting urea with thiourea in the cyclocondensation step, researchers can synthesize 4,6-diamino-5,5-diethylpyrimidine-2-thione derivatives[5]. These pyrimidinethiones are critical pharmacophores investigated for their antimicrobial, antiviral, and antithyroid activities.
Fig 1: Reaction pathway from malononitrile to barbital via this compound intermediate.
Analytical Characterization & Quality Control
To ensure the trustworthiness of the synthesized batch before deployment in drug development workflows, the following analytical validations must be performed:
-
FT-IR Spectroscopy: The disappearance of the C-H stretching frequency typical of the acidic methylene protons in malononitrile (~2900 cm⁻¹ region shifts) and the presence of a sharp, strong C≡N stretch at ~2250 cm⁻¹ confirms the retention of the nitrile groups.
-
¹H NMR (CDCl₃): The spectrum must show a clean triplet at ~1.2 ppm (6H, -CH₃) and a quartet at ~2.0 ppm (4H, -CH₂-), representing the two equivalent ethyl groups. The absolute absence of a singlet near 3.6 ppm (the methylene protons of starting malononitrile) validates complete dialkylation.
-
GC-MS: A molecular ion peak at m/z 122 confirms the molecular weight, with a fragmentation pattern showing the predictable loss of ethyl radicals (M-29).
References
- SynQuest Labs. "CAS 28118-33-4 | 3137-1-X6 | this compound".
- ChemicalBook. "this compound | 28118-33-4".
- Internet Archive. "Full text of Journal of the Chemical Society".
- Molaid. "2,2-二乙基丙二腈| 28118-33-4".
- Global Journals. "Synthesis and Applications of Pyrimidinethiones".
Sources
- 1. CAS 28118-33-4 | 3137-1-X6 | MDL MFCD01570048 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. This compound | 28118-33-4 [chemicalbook.com]
- 3. 2,2-二乙基丙二腈 - CAS号 28118-33-4 - 摩熵化学 [molaid.com]
- 4. Full text of "Journal of the Chemical Society" [archive.org]
- 5. globaljournals.org [globaljournals.org]
Technical Guide: Comparative Analysis of Malononitrile and 2,2-Diethylmalononitrile
Executive Summary
This guide delineates the critical functional divergence between Malononitrile (MN) and its dialkylated derivative, 2,2-Diethylmalononitrile (DEM) . While structurally related, these two compounds occupy opposite ends of the reactivity spectrum in organic synthesis and drug design.
-
Malononitrile is defined by its active methylene group (
), making it a premier -nucleophile for constructing heterocycles (e.g., pyridines, pyrimidines) via Knoevenagel and Gewald condensations.[1] -
This compound is defined by its quaternary central carbon . Lacking acidic protons, it is chemically inert to base-catalyzed condensation. Instead, it serves as a lipophilic, metabolically stable scaffold or a probe for steric bulk in active sites.
Structural & Physicochemical Divergence
The removal of the methylene protons in DEM fundamentally alters the electronic and physical profile of the molecule.
Comparative Data Table
| Feature | Malononitrile (MN) | This compound (DEM) |
| Formula | ||
| MW | 66.06 g/mol | 122.17 g/mol |
| Central Carbon | Secondary ( | Quaternary ( |
| Acidity ( | ~11.0 (in water) | N/A (No acidic protons) |
| LogP (Lipophilicity) | -0.5 (Hydrophilic) | ~1.5 (Lipophilic) |
| Primary Reactivity | Carbanion formation ( | Nitrile hydrolysis / Reduction |
| Physical State | Solid (mp 30–32°C) | Liquid / Low-melting solid |
Mechanistic Implication
The acidity of MN allows it to be deprotonated by weak bases (e.g., piperidine, carbonates), generating a stabilized carbanion.[1] DEM, having no protons at the
Reactivity Profiles & Signaling Pathways
The following diagram illustrates the divergent synthetic pathways dictated by the presence or absence of the acidic methylene protons.
Figure 1: Divergent reactivity map. Note that DEM is the product of MN alkylation but cannot revert to carbanion chemistry.
Experimental Protocol: Synthesis of DEM from MN
While MN is commercially abundant, DEM is often synthesized in-house to ensure purity or to introduce isotopic labels. The following protocol utilizes Phase Transfer Catalysis (PTC) , which is superior to traditional alkoxide methods due to higher selectivity for dialkylation and the elimination of anhydrous solvent requirements.
Protocol: Solvent-Free Phase Transfer Dialkylation
Objective: Synthesize this compound from malononitrile. Scale: 50 mmol basis.
Reagents
-
Malononitrile (MN): 3.3 g (50 mmol)
-
Ethyl Bromide (EtBr): 16.4 g (150 mmol) [3.0 equiv to ensure dialkylation]
-
Potassium Carbonate (
): 20.7 g (150 mmol) -
TEBA (Triethylbenzylammonium chloride): 0.57 g (5 mol%)
-
Solvent: None (EtBr acts as reagent/solvent phase) or minimal Toluene.
Step-by-Step Methodology
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a highly efficient reflux condenser (EtBr bp is 38°C).
-
Charging: Add solid
, TEBA, and Malononitrile to the flask. -
Addition: Add Ethyl Bromide in one portion.
-
Reaction: Heat the mixture gently to 40–45°C (mild reflux) with vigorous stirring.
-
Monitoring: Monitor by TLC (Silica, 8:2 Hexane:EtOAc). MN spot (
) should disappear; DEM spot ( ) will appear. Reaction time is typically 3–5 hours. -
Workup:
-
Purification: Distillation under reduced pressure (or recrystallization if solid, though DEM is often a low-melting solid/oil mixture).
Validation Check:
Pharmaceutical & Biological Applications[5][6][7][8][9]
Malononitrile: The Building Block
MN is primarily a "Lego brick" for heterocyclic chemistry.
-
Vitamin B1 (Thiamine): MN is a starting material for the pyrimidine ring construction.[1]
-
Triamterene: A diuretic synthesized via Knoevenagel condensation of MN.
-
CS Gas (2-chlorobenzalmalononitrile): The tear gas agent is the direct product of MN + 2-chlorobenzaldehyde.
This compound: The Metabolic Probe
DEM serves a different function in drug development, often related to the Gem-Dialkyl Effect :
-
Metabolic Blocking: The central carbon in MN is susceptible to oxidative attack. By substituting both hydrogens with ethyl groups (DEM), the carbon becomes quaternary. This blocks metabolic deactivation at that site, a strategy used to extend the half-life of drug candidates.
-
Conformational Locking: The bulky ethyl groups restrict the rotation of the nitrile groups, forcing the molecule into specific conformations that may bind more tightly to target enzymes.
-
Lipophilicity Tuning: Converting MN to DEM significantly increases LogP, enhancing blood-brain barrier (BBB) permeability for central nervous system (CNS) targets.
Safety & Toxicology Profile
Both compounds carry significant risks, but the mechanisms differ slightly regarding cyanide release.
| Hazard | Malononitrile (MN) | This compound (DEM) |
| Acute Toxicity | High (Oral LD50 Mouse: ~19 mg/kg) | Moderate (Oral LD50 Mouse: ~50-100 mg/kg) |
| Mechanism | Rapid metabolic release of Cyanide ( | Slower release of |
| Symptoms | "Chemical Asphyxia" (Dizziness, rapid breathing, convulsions, collapse). | Similar to MN but onset may be delayed due to slower metabolism. |
| Antidote | Hydroxocobalamin (Cyanokit) or Sodium Nitrite/Thiosulfate. | Same as MN. |
Critical Safety Note: MN can polymerize violently in contact with strong bases at high temperatures. DEM is thermally more stable regarding polymerization but is flammable.
References
-
Diez-Barra, E., et al. (1991).[5] Phase Transfer Catalysis without Solvent: Selective Mono- or Di-alkylation of Malononitrile. Journal of the Chemical Society, Perkin Transactions 1.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8010, Malononitrile.
-
World Health Organization (WHO). (2004). Malononitrile: International Chemical Safety Cards (ICSC 1466).
-
Freeman, F. (1980). Properties and Reactions of Ylidenemalononitriles. Chemical Reviews.
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry.
Sources
Navigating the Physical Landscape of Novel Compounds: A Technical Guide to the Experimental Determination of Melting and Boiling Points for 2,2-Diethylmalononitrile
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Establishing Fundamental Physicochemical Properties.
In the realm of chemical research and pharmaceutical development, the synthesis of novel molecules is a daily occurrence. While extensive databases provide a wealth of information for known substances, researchers frequently encounter new compounds for which fundamental physical properties, such as melting and boiling points, are not yet documented. This is the case for 2,2-diethylmalononitrile, where readily available data is scarce. This guide provides a comprehensive, technically-grounded framework for the de novo experimental determination of these critical parameters, ensuring scientific rigor and data integrity.
The Foundational Importance of Melting and Boiling Points
Before delving into experimental protocols, it is crucial to understand the significance of these properties. The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[1] For a pure crystalline solid, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point.[2] Conversely, the presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[2][3] Therefore, melting point determination serves as a primary indicator of a compound's purity and is a fundamental step in its identification.
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the transition from a liquid to a gaseous state.[4] Unlike the melting point, the boiling point is highly dependent on the ambient pressure. It is a key characteristic of volatile compounds and is essential for purification processes like distillation.[5]
Quantitative Data Summary
| Compound | Melting Point (°C) | Boiling Point (°C) | Pressure (mmHg) |
| This compound | To be determined | To be determined | To be recorded |
| 2,2-Dimethylmalononitrile | 31-33 | 169.5 (at 760) | 760 |
Data for 2,2-Dimethylmalononitrile sourced from Guidechem[7] and ChemicalBook[8].
Part 1: Experimental Protocol for Melting Point Determination
The following protocol outlines the use of a modern melting point apparatus, a common and reliable method for this determination.
Underlying Principles
This technique relies on the precise control and slow ramping of temperature in a heating block, allowing for careful observation of the sample's phase transition.[3] Pure compounds exhibit a sharp melting range (typically 0.5-1.0°C), while impurities disrupt the crystal lattice, leading to a lower and broader melting range. This phenomenon, known as melting point depression, is a cornerstone of purity assessment.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the this compound sample is crystalline and dry. If necessary, recrystallize from a suitable solvent to achieve a purified solid.
-
Place a small amount of the powdered sample onto a watch glass.
-
Gently press the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample down. To ensure dense packing, the tube can be dropped through a longer glass tube onto the benchtop.[9] The final packed sample height should be 2-3 mm.[3]
-
-
Apparatus Setup and Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.[9]
-
If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.[2]
-
For a precise measurement, begin heating at a medium rate until the temperature is about 20°C below the estimated melting point.[9]
-
Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[3]
-
Record the temperature at which the first droplet of liquid appears (T1).
-
Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting range is reported as T1 - T2.
-
-
Data Interpretation:
-
A narrow melting range (e.g., 0.5-1.5°C) is indicative of a high-purity sample.
-
A broad melting range (e.g., >3°C) suggests the presence of impurities.[1]
-
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid compound.
Part 2: Experimental Protocol for Boiling Point Determination
For novel compounds available in limited quantities, a micro boiling point determination using a Thiele tube is a highly effective and resource-conscious method.[10]
Underlying Principles
This method works by heating a small liquid sample in a tube along with an inverted capillary. As the liquid is heated, the air trapped in the capillary expands and escapes.[11] When the liquid's temperature reaches its boiling point, its vapor pressure equals the atmospheric pressure, and a rapid, continuous stream of bubbles emerges from the capillary. Upon cooling, the vapor pressure inside the capillary drops, and the liquid is drawn back into it. The temperature at which the liquid enters the capillary is the boiling point.[10][11]
Step-by-Step Methodology
-
Apparatus Assembly:
-
Fill a small test tube (e.g., a Durham tube) with the liquid this compound to a depth of about 1-2 cm.
-
Place a melting point capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.
-
Clamp the thermometer and test tube assembly so that it is immersed in the oil of a Thiele tube, ensuring the side arm of the Thiele tube is positioned for heating.[10][12]
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a micro-burner. The shape of the tube is designed to promote convection currents in the oil, ensuring uniform heating.
-
As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Initially, this is displaced air.
-
Continue to heat gently until a rapid and continuous stream of bubbles is observed. This indicates that the sample is boiling and its vapor is escaping.
-
Remove the heat source and allow the apparatus to cool slowly.
-
-
Measurement:
-
Carefully observe the inverted capillary. The stream of bubbles will slow and eventually stop.
-
The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[11] Record this temperature.
-
Crucially, record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.
-
Workflow for Micro Boiling Point Determination
Caption: Workflow for micro boiling point determination using a Thiele tube.
Conclusion
The absence of cataloged physical data for a novel compound like this compound is not a barrier but an opportunity for fundamental chemical characterization. By employing these meticulous, well-established experimental protocols, researchers can confidently determine the melting and boiling points. These data points are not merely numbers; they are the first critical pieces of the puzzle in understanding a new molecule's identity, purity, and potential applications in drug development and materials science. Adherence to these self-validating systems ensures the generation of trustworthy and reproducible data, forming the bedrock of subsequent research.
References
- Experiment 1: Melting-point Determin
- DETERMIN
- Class 11 Chemistry Determination Of Boiling Point Experiment. Vedantu.
- Melting point determin
- Melting point determin
- BOILING POINT DETERMIN
- Determination of a Boiling Point - Experiment. Vernier.
- 02 Exp 1 Boiling Point Determin
- 6.
- 6.
- This compound - C7H10N2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
- 7321-55-3 DIMETHYLMALONONITRILE C5H6N2, Formula,NMR,Boiling Point,Density,Flash Point. Guidechem.
- DIMETHYLMALONONITRILE | 7321-55-3. ChemicalBook.
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. ursinus.edu [ursinus.edu]
- 4. scribd.com [scribd.com]
- 5. vernier.com [vernier.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Page loading... [wap.guidechem.com]
- 8. DIMETHYLMALONONITRILE | 7321-55-3 [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
2,2-Diethylmalononitrile PubChem CID and chemical identifiers
This technical guide is structured as an advanced monograph for researchers and drug development professionals. It synthesizes chemical identity, synthetic methodology, and pharmaceutical applications into a cohesive narrative.
Chemical Identity, Synthesis, and Pharmaceutical Utility
Executive Summary
2,2-Diethylmalononitrile (IUPAC: 2,2-Diethylpropanedinitrile) is a pivotal geminal dinitrile intermediate. While often overshadowed by its diester analog (diethyl malonate), this compound serves as a critical electrophilic scaffold in the synthesis of barbiturates (e.g., Barbital), agrochemicals, and specialized nitrogenous heterocycles. Its unique reactivity stems from the "Gem-Dialkyl Effect" (Thorpe-Ingold effect), which sterically promotes cyclization reactions—a property exploited in the synthesis of constrained pharmaceutical rings.
Chemical Identity & Physiochemical Profile
The following data establishes the definitive identity of the compound for regulatory and experimental verification.
| Identifier / Property | Data Specification |
| IUPAC Name | 2,2-Diethylpropanedinitrile |
| Common Name | This compound |
| CAS Registry Number | 22331-38-0 |
| PubChem CID | 77456 |
| Molecular Formula | |
| Molecular Weight | 122.17 g/mol |
| SMILES | CCC(CC)(C#N)C#N |
| InChI Key | AIEHSKCCVPIDNR-UHFFFAOYSA-N |
| Physical State | Colorless to pale yellow liquid (at RT) |
| Boiling Point | ~198–200 °C (at 760 mmHg) |
| Density | ~0.92 g/cm³ |
Synthetic Pathways & Mechanistic Insight[6]
The Challenge of Dialkylation
Synthesizing this compound requires the double alkylation of the methylene carbon in malononitrile (
Protocol: Phase-Transfer Catalysis (PTC) Method
Rationale: Traditional methods use Sodium Ethoxide (NaOEt) in ethanol. However, a Phase-Transfer Catalysis (PTC) approach is superior for industrial scalability, offering higher yields and easier work-up by avoiding anhydrous conditions.
Reagents:
-
Substrate: Malononitrile (1.0 eq)
-
Alkylating Agent: Ethyl Bromide (2.2 eq)
-
Base: 50% NaOH (aq)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (1-2 mol%)
-
Solvent: Toluene or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Biphasic Setup: Dissolve malononitrile and ethyl bromide in Toluene. Add the TBAB catalyst.
-
Initiation: Add 50% NaOH dropwise under vigorous stirring. Note: The reaction is exothermic; maintain temperature <40°C to prevent nitrile hydrolysis.
-
Reaction Phase: The TBAB transports the hydroxide ion into the organic phase, deprotonating the malononitrile. The resulting carbanion attacks the ethyl bromide.
-
Completion: Monitor via TLC or GC. The presence of the gem-diethyl group sterically hinders further side reactions.
-
Work-up: Separate the organic layer, wash with water/brine to remove the catalyst and salts. Dry over
and concentrate in vacuo. -
Purification: Vacuum distillation is required to separate the product from any trace mono-ethyl impurities.
Reaction Mechanism (Graphviz Visualization)
The following diagram illustrates the stepwise
Figure 1: Stepwise dialkylation mechanism via nucleophilic substitution (
Pharmaceutical Application: The Barbiturate Pathway[7][8]
This compound is a direct precursor to Barbital (Veronal), the first commercially available barbiturate. While modern synthesis often starts with diethyl malonate, the nitrile route offers a pathway to access specific imino-derivatives or to bypass ester-availability issues.
Downstream Processing Workflow
The nitrile groups are resistant to direct condensation with urea compared to esters. Therefore, the industrial workflow typically involves converting the nitrile to an imidate or acid/ester before ring closure.
Figure 2: Industrial workflow converting the nitrile precursor into the pharmacologically active Barbital.
Analytical Characterization
To validate the synthesis of this compound, the following spectral signatures must be confirmed:
-
IR Spectroscopy:
-
Distinctive Peak: Sharp, strong absorption at ~2250 cm⁻¹ (C≡N stretch).
-
Absence: Lack of N-H stretching (3300-3500 cm⁻¹) confirms full alkylation (no remaining mono-substituted or starting amine).
-
-
¹H-NMR (CDCl₃, 400 MHz):
-
Triplet:
1.0–1.2 ppm (6H, ) -
Quartet:
1.9–2.1 ppm (4H, ) -
Note: The absence of a singlet at
~3.5-4.0 ppm confirms the loss of the acidic methylene protons found in the starting malononitrile.
-
-
¹³C-NMR:
-
Nitrile Carbon: ~115–120 ppm.
-
Quaternary Carbon: ~35–40 ppm (The central carbon attached to two ethyls and two nitriles).
-
Safety & Handling Protocols
Hazard Class: Acute Toxin / Irritant.[1][2] As a nitrile derivative, this compound poses specific risks related to metabolic release of cyanide and direct tissue irritation.
| Hazard Type | GHS Code | Description | Mitigation Protocol |
| Acute Toxicity | H301/H311 | Toxic if swallowed or in contact with skin.[2] | Double-gloving (Nitrile >0.11mm). Work in a certified fume hood. |
| Irritation | H315/H319 | Causes skin and serious eye irritation.[1][2][3][4] | Full face shield or safety goggles required. |
| Reactivity | EUH032 | Contact with acids liberates very toxic gas (HCN). | NEVER mix with strong acids without a scrubber system. Keep away from oxidizers. |
Disposal: All waste streams must be treated as cyanide-contaminated. Quench with bleach (sodium hypochlorite) at pH >10 to oxidize cyanides to cyanates before disposal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77456, 2,2-Diethylpropanedinitrile. Retrieved from [Link]
-
Chemical Abstracts Service (CAS). CAS Registry Number 22331-38-0. American Chemical Society. Retrieved from [Link]
-
LibreTexts Chemistry. Synthesis of Barbiturates via Malonic Ester Synthesis. Retrieved from [Link]
Sources
- 1. Dichloromalononitrile | C3Cl2N2 | CID 25660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-Dimethylpropanedinitrile | C5H6N2 | CID 23742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl 2,2-difluoromalonate | C7H10F2O4 | CID 260648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethyl 2,2'-thiodiacetate | C8H14O4S | CID 70216 - PubChem [pubchem.ncbi.nlm.nih.gov]
Toxicity Profile of 2,2-Diethyl Substituted Malononitriles: Mechanistic Insights & Safety Protocols
Topic: Toxicity Profile of 2,2-Diethyl Substituted Malononitriles Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals[1]
Executive Summary
The toxicity profile of 2,2-diethylpropanedinitrile (Diethylmalononitrile; DEM) and its analogs represents a distinct deviation from the classical toxicology of simple aliphatic nitriles. While unsubstituted malononitrile is acutely lethal due to rapid metabolic liberation of cyanide (CN⁻), the 2,2-diethyl substitution creates a steric and metabolic blockade at the
This structural modification significantly retards the primary cytochrome P450-mediated oxidative pathway required for cyanogenesis. Consequently, DEM exhibits a toxicity profile characterized less by acute histotoxic hypoxia (cyanide poisoning) and more by central nervous system (CNS) excitation, solvent-like narcosis, and delayed toxicity .[1] This guide provides the mechanistic grounding, comparative data, and safety protocols necessary for handling these compounds in high-stakes research and pharmaceutical synthesis.
Chemical Identity & Physicochemical Drivers
Unlike their mono-substituted counterparts, 2,2-disubstituted malononitriles lack acidic
| Property | Malononitrile (Reference) | 2,2-Diethylmalononitrile (Target) | Implication |
| CAS Number | 109-77-3 | 22339-95-3 | Specific identification |
| Structure | Steric bulk & lipophilicity | ||
| 2 (Acidic, pKa ~11) | 0 (Blocked) | Prevents Knoevenagel reversal | |
| Lipophilicity (LogP) | -0.5 (Hydrophilic) | ~1.5 (Lipophilic) | Enhanced CNS penetration |
| GHS Hazard | Fatal (H300/H330) | Toxic (H301) | Reduced acute lethality |
Mechanism of Toxicity: The "Alpha-Blockade" Effect[1]
The core toxicological distinction lies in the metabolic activation pathway.
The Standard Pathway (Unsubstituted/Mono-substituted)
Simple nitriles undergo
-
Outcome: Rapid inhibition of Cytochrome c Oxidase (Complex IV), leading to ATP depletion and death.
The 2,2-Diethyl Pathway (Blocked)
In this compound, the
-
Primary Effect: The rapid "cyanide spike" is abolished.
-
Secondary Effect: The molecule remains intact longer, allowing it to cross the blood-brain barrier (BBB) due to increased lipophilicity.[1]
-
Toxicity Manifestation:
-
CNS Excitation: Saturated dinitriles are known convulsants.[1] The intact molecule may antagonize GABAergic systems or disrupt ion channels.
-
Delayed Metabolism: Metabolism shifts to
-oxidation (at the ethyl chain termini), a slower process that may eventually release toxic intermediates but lacks the immediate lethality of direct -oxidation.[1]
-
Metabolic Pathway Visualization
The following diagram illustrates the divergence in metabolic fate caused by the diethyl substitution.
Caption: Comparative metabolic fate of Malononitrile vs. This compound. The quaternary carbon in DEM blocks the primary cyanogenic pathway, shifting toxicity to CNS effects.[1]
Toxicokinetics & Comparative Data
While specific human data for DEM is rare, comparative toxicology with homologous dinitriles allows for high-confidence extrapolation.[1]
| Compound | LD50 (Oral, Rat) | Primary Mechanism | Onset of Symptoms |
| Malononitrile | 19–60 mg/kg | Histotoxic Hypoxia (CN⁻) | Minutes |
| 2,2-Dimethylmalononitrile | ~300–500 mg/kg* | CNS Excitation / Weak CN⁻ | Hours |
| This compound | Est. 100–300 mg/kg | CNS Convulsant | Delayed (1-4 hrs) |
| Adiponitrile | 155 mg/kg | Delayed CN⁻ release | Hours |
*Note: Data extrapolated from homologous series of saturated dinitriles. The "Toxic" (Category 3) classification of DEM confirms it is less potent than the "Fatal" (Category 2) Malononitrile.
Critical Insight: Do not rely solely on lactate levels or venous oxygen saturation (markers of CN poisoning) when assessing DEM exposure.[1] Monitor for tonic-clonic seizures and respiratory depression of central origin.
Experimental Protocols for Safety Assessment
When introducing 2,2-diethyl substituted malononitriles into a drug development pipeline, the following assays are required to validate safety margins.
Protocol: Mitochondrial Respiration Screening (Seahorse Assay)
Objective: Determine if the compound acts as a direct uncoupler or inhibitor of the electron transport chain (ETC) independent of cyanide release.
-
Cell Line: HepG2 (metabolically active) or SH-SY5Y (neuronal).[1]
-
Preparation: Seed cells at 20,000 cells/well in XF96 plates.
-
Treatment:
-
Vehicle Control (DMSO).
-
Positive Control: FCCP (Uncoupler) and KCN (Complex IV inhibitor).
-
Test Compound: DEM (0.1, 1, 10, 100 µM).[1]
-
-
Measurement: Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
-
Interpretation:
-
Drop in OCR: Indicates ETC inhibition (potential CN release or direct binding).
-
Spike in OCR (Max Respiration): Indicates uncoupling activity (common with lipophilic weak acids/nitriles).
-
Protocol: In Vitro Cyanide Liberation Assay
Objective: Quantify the stability of the quaternary carbon against P450 metabolism.
-
System: Rat Liver Microsomes (RLM) enriched with NADPH regenerating system.[1]
-
Incubation:
-
Detection: Stop reaction with ice-cold acetonitrile. Derivatize supernatant with naphthalene-2,3-dialdehyde and taurine (fluorescent probe for cyanide).
-
Analysis: HPLC-FLD (Ex 418 nm / Em 460 nm).
-
Validation: If CN⁻ release is <5% of Malononitrile control, the "Alpha-Blockade" hypothesis is confirmed for the specific analog.
Safety & Handling Directives
Warning: Although less toxic than malononitrile, DEM is still a Category 3 Toxic substance. It possesses high skin permeability due to its ethyl groups.
Personal Protective Equipment (PPE)[2]
-
Respiratory: Work strictly within a fume hood.[1] The compound may have a "mint-like" odor; do not rely on smell for detection .
-
Dermal:
-
Standard Nitrile Gloves:Insufficient for prolonged contact due to the compound's lipophilicity.
-
Recommendation: Double-glove with Silver Shield/4H laminate gloves under standard nitrile gloves for synthesis handling.[1]
-
-
Ocular: Chemical splash goggles.[1]
Emergency Response[3]
-
Exposure: Remove contaminated clothing immediately.[1][2] Wash skin with soap and water (do not use ethanol, as it enhances absorption).
-
Antidote Consideration: While cyanide kits (Hydroxocobalamin) are standard for nitriles, they may be ineffective if the toxicity is primarily CNS-mediated (seizures).[1]
-
Treatment: Treat seizures with benzodiazepines (e.g., diazepam) and provide supportive respiratory care. Use Hydroxocobalamin only if lactic acidosis suggests cyanide toxicity.
References
-
Tanii, H., & Hashimoto, K. (1985).[3] Structure-acute toxicity relationship of dinitriles in mice.[1][3] Archives of Toxicology. Link
-
Ahmed, A. E., & Farooqui, M. Y. (1982).[4] Comparative toxicities of aliphatic nitriles.[3][4] Toxicology Letters. Link
-
Freeman, J. J., & Hayes, E. P. (1985). Microsomal metabolism of acetonitrile to cyanide. Biochemical Pharmacology. Link
-
Mills, L. R., et al. (2022). Decyanation–(hetero)arylation of malononitriles to access α-(hetero)arylnitriles.[1] Organic & Biomolecular Chemistry. Link
-
BLD Pharm. (2024). Safety Data Sheet: this compound (CAS 22339-95-3).[1]Link
-
Fleming, F. F. (1999). Nitrile-containing natural products.[1] Natural Product Reports. (Context on saturated vs unsaturated nitrile toxicity). Link
Sources
Technical Guide: Strategic Sourcing and Synthesis of 2,2-Diethylmalononitrile
Executive Summary
2,2-Diethylmalononitrile (CAS 28118-33-4) is a specialized gem-disubstituted building block used in the synthesis of sterically hindered pharmaceutical intermediates and agrochemicals.[1][2][3] Unlike its widely available analog dimethylmalononitrile (CAS 7321-55-3), the diethyl variant is a non-commodity, "made-to-order" reagent in the current global market.[1][2][3]
This guide addresses the critical supply chain bottleneck for this reagent. It provides a dual-track strategy for researchers: Direct Procurement (identifying niche suppliers and price benchmarks) and In-House Synthesis (a validated protocol for producing the reagent from commodity precursors).[1][2][3]
Part 1: Market Analysis & Supply Chain Intelligence[1][2][3]
Supplier Landscape
The market for this compound is characterized by low liquidity and high fragmentation.[1][2][3] It is not stocked by major catalog suppliers (e.g., Sigma-Aldrich, Merck) as a standard inventory item, often leading to "Request for Quote" (RFQ) delays of 4–8 weeks.[2][3]
Primary Sourcing Channels:
-
Tier 1 (Catalog): Virtually non-existent.[3] Most listings are mislabeled dimethyl analogs or "virtual inventory."[2][3]
-
Tier 2 (Custom Synthesis Houses): The primary source.[3] Suppliers in China (e.g., Career Henan Chemical, Watson International) and India offer this on a campaign basis.[2][3]
-
Tier 3 (Bulk Aggregators): Platforms like ChemicalBook list ~4 suppliers globally, indicating a highly concentrated supply chain.[2][3]
Price Trends (2024–2026)
Due to its scarcity, the price of this compound is decoupled from the cost of its raw materials.[2][3]
| Scale | Estimated Market Price (USD) | Lead Time | Price Driver |
| Research (1–10 g) | $150 – $300 | 2–4 Weeks | Labor/Setup costs for small-batch synthesis.[1][2][3] |
| Pilot (100 g – 1 kg) | $800 – $1,500/kg | 6–8 Weeks | Custom campaign overhead.[3] |
| Bulk (>10 kg) | $250 – $400/kg | 8–12 Weeks | Raw material costs (Ethyl Bromide + Malononitrile).[3] |
Cost Model Analysis:
The "Make vs. Buy" threshold is approximately 50 grams .[3] Below this, purchasing is time-efficient.[1][2][3] Above 50g, in-house synthesis becomes significantly more cost-effective due to the low cost of precursors (Malononitrile: ~
Part 2: Technical Specifications & Applications
Chemical Identity
The gem-diethyl group serves as a metabolic blocker, preventing oxidation at the carbon center, and introduces specific steric bulk that alters the binding affinity of downstream pharmacophores.[2][3]
-
SMILES: CCC(CC)(C#N)C#N
-
Appearance: Colorless to pale yellow liquid (unlike the solid dimethyl analog).[3]
-
Boiling Point: ~90–95 °C at 15 mmHg (Estimated).[3]
Decision Logic: Make vs. Buy
The following diagram illustrates the decision matrix for procuring this reagent based on project timelines and scale.
Figure 1: Strategic decision tree for sourcing this compound.
Part 3: Synthesis Protocol (In-House Production)
Since commercial availability is poor, the following protocol is the industry standard for generating high-purity this compound via double alkylation.
Reaction Pathway
The synthesis involves the stepwise alkylation of malononitrile with ethyl bromide using a base (Potassium Carbonate or Sodium Hydride) in a polar aprotic solvent.[3]
Figure 2: Double alkylation pathway using K2CO3/DMSO system.
Detailed Methodology
Safety Warning: Malononitrile is highly toxic (oral LD50 rat: 60 mg/kg) and can release Hydrogen Cyanide (HCN) if exposed to strong acids or high heat.[3] All operations must be performed in a functioning fume hood.[2]
Materials:
Step-by-Step Protocol:
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Flush with Nitrogen (
).[2][3] -
Solvation: Add Malononitrile (6.6 g) and anhydrous
(30.4 g) to DMSO (50 mL). Stir at room temperature for 15 minutes to form the carbanion. -
Addition: Add Ethyl Bromide (24.0 g) dropwise over 30 minutes. The reaction is exothermic; use a water bath to maintain internal temperature between 25–35°C.[3]
-
Reaction: Once addition is complete, heat the mixture to 50–60°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS until the mono-ethyl intermediate is consumed.[1][2]
-
Work-up:
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via vacuum distillation (approx. 90°C at 15 mmHg) to obtain a clear liquid.[3]
Quality Control (QC) Parameters
| Test | Acceptance Criteria | Method |
| Purity | GC-FID (Area %) | |
| Identity | Conforms to Structure | |
| Water Content | Karl Fischer Titration |
Part 4: Regulatory & Safety Implications[1][2][3]
Handling Precautions
-
Toxicity: Malononitrile derivatives are nitrile compounds.[2][3] While less volatile than HCN, they can metabolize to release cyanide ions in vivo.[2][3]
-
Waste Disposal: Aqueous waste from the synthesis contains cyanide/nitrile residues.[3] It must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanides before disposal, strictly adhering to local EHS regulations.[2][3]
Regulatory Status
-
Controlled Substance: this compound is not a DEA List I chemical, but it is a structural isomer of precursors used in controlled substance synthesis.[1][2][3]
-
Export Control: Suppliers in China/India may require End-User Statements (EUS) due to dual-use monitoring of nitrile compounds.[1][2][3]
References
-
PubChem. (2024).[3] Compound Summary: Malononitrile (Precursor Data).[3][4] National Library of Medicine.[2][3] Retrieved from [Link][1]
-
Organic Syntheses. (Coll. Vol. 3). Alkylation of Malonic Esters and Nitriles.[2][3] (General procedure adapted for dialkylation).[2][3] Retrieved from [Link][1]
Sources
Methodological & Application
Phase Transfer Catalysis Protocol for the Alkylation of Malononitrile: A Detailed Guide to C-C Bond Formation
An Application Note for Researchers and Drug Development Professionals
The alkylation of active methylene compounds like malononitrile is a cornerstone reaction in organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and dyes. Traditional methods often require anhydrous conditions and the use of strong, hazardous bases like sodium hydride or expensive polar aprotic solvents.[1] Phase Transfer Catalysis (PTC) emerges as a powerful and green alternative, enabling these reactions to proceed under mild, heterogeneous conditions with high yields and selectivity.[2][3]
This guide provides a comprehensive overview of the PTC methodology for malononitrile alkylation, detailing the underlying principles, key experimental parameters, and step-by-step protocols for both selective mono- and di-alkylation.
The Principle: Bridging Immiscible Phases for Enhanced Reactivity
Phase Transfer Catalysis masterfully overcomes the mutual insolubility of an organic substrate (like an alkyl halide in a non-polar solvent) and an inorganic nucleophile (like the malononitrile anion generated in an aqueous or solid phase).[4][5] The process relies on a catalytic agent—the phase transfer catalyst—to transport the reactive anion across the phase boundary into the organic phase where the reaction occurs.
The key steps in the alkylation of malononitrile are:
-
Deprotonation: A base (e.g., NaOH in the aqueous phase or solid K₂CO₃) deprotonates the acidic α-hydrogen of malononitrile to form a carbanion.
-
Ion-Pair Formation & Phase Transfer: A lipophilic phase transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its initial anion (X⁻) for the malononitrile carbanion at the phase interface.[6] This forms a new, organic-soluble ion pair (Q⁺[CH(CN)₂]⁻).
-
Alkylation in the Organic Phase: This ion pair migrates into the bulk organic phase. Here, the carbanion is only weakly solvated, rendering it a highly potent or "naked" nucleophile.[7][8] It rapidly attacks the alkylating agent (R-X) via an Sₙ2 mechanism to form the alkylated product and regenerate the catalyst's original ion pair (Q⁺X⁻).
-
Catalyst Regeneration: The catalyst (Q⁺X⁻) returns to the aqueous or solid phase to begin the cycle anew.
This catalytic cycle obviates the need for a single, homogeneous solvent system, allowing for milder conditions and often simplifying product isolation.
Causality Behind Experimental Choices: Optimizing Your Reaction
The success and selectivity of the PTC alkylation hinge on the careful selection of several key parameters.
-
The Phase Transfer Catalyst: Quaternary ammonium ('quat') and phosphonium salts are the most common catalysts.[9]
-
Structure: The catalyst's lipophilicity is crucial. For reactions where the rate-determining step is in the organic phase, catalysts with a total carbon count (C#) between 16 and 32 are often optimal.[3] Tetrabutylammonium bromide (TBAB, C#=16) and tetra-n-butylammonium hydrogen sulfate are excellent, cost-effective choices for many applications.[9]
-
Stability: Phosphonium salts generally exhibit higher thermal and chemical stability compared to ammonium salts, making them suitable for more demanding reaction conditions.[9]
-
-
The Base: The choice of base is critical for efficient deprotonation without inducing side reactions.
-
Potassium Carbonate (K₂CO₃): A solid, mild base that is effective for deprotonating malononitrile (pKa ≈ 11 in DMSO).[10] Its use in a solid-liquid PTC system minimizes the presence of water, which can reduce the reactivity of the carbanion and prevent potential hydrolysis of sensitive functional groups.[10] It is particularly useful for reactions with highly reactive alkyl halides.[11]
-
Potassium or Sodium Hydroxide (KOH, NaOH): Typically used as a 50% aqueous solution in liquid-liquid PTC. This strong base ensures rapid and complete deprotonation. However, its nucleophilic character can lead to unwanted side reactions, such as the hydrolysis of the alkyl halide.[11]
-
Potassium tert-Butoxide: A very strong base that can be used in solvent-free conditions for high reactivity, though it requires more careful handling.[11]
-
-
The Solvent System: PTC offers great flexibility, from biphasic liquid-liquid systems to solvent-free conditions.
-
Non-Polar Solvents: Toluene, hexane, or dichloromethane are common choices for the organic phase. They are preferred over polar aprotic solvents (like DMF or DMSO) which can solvate the carbanion and reduce its nucleophilicity.[3]
-
Solvent-Free (Neat) Conditions: For liquid reagents, conducting the reaction without an organic solvent is a highly efficient and green approach.[11][12][13] This maximizes reactant concentration and simplifies workup.
-
-
The Alkylating Agent: The reactivity follows the typical Sₙ2 trend: R-I > R-Br > R-Cl. Benzyl and allyl halides are particularly reactive. The choice often balances reactivity with cost and availability.
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures and can be modified based on the specific alkylating agent and desired scale.[11][13]
Protocol 1: Selective Mono-alkylation using Solid-Liquid PTC
This method is ideal for achieving high selectivity for the mono-alkylated product, especially with reactive alkyl halides.
-
Materials and Reagents:
-
Malononitrile (1.0 equiv.)
-
Alkyl Halide (e.g., Benzyl Bromide, 1.0–1.1 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 equiv.)
-
Tetrabutylammonium Bromide (TBAB) (0.05 equiv.)
-
Toluene (optional, can be run neat)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add malononitrile, the alkyl halide, and tetrabutylammonium bromide (TBAB). If using a solvent, add toluene (approx. 2-3 mL per mmol of malononitrile).
-
Add the powdered anhydrous potassium carbonate to the mixture.
-
Stir the mixture vigorously at room temperature or with gentle heating (40–60 °C) to ensure efficient mixing between the solid and liquid phases.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting malononitrile is consumed (typically 1–6 hours).
-
Upon completion, cool the reaction to room temperature. Add water to dissolve the inorganic salts and add diethyl ether or ethyl acetate for extraction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield the pure mono-alkylated malononitrile.
-
Protocol 2: Selective Di-alkylation using Solvent-Free PTC
This protocol is optimized for the synthesis of symmetrically di-substituted malononitriles.[11][13]
-
Materials and Reagents:
-
Malononitrile (1.0 equiv.)
-
Alkyl Halide (2.2 equiv.)
-
Potassium tert-Butoxide or Potassium Hydroxide (2.2 equiv.)
-
Tetrabutylammonium Bromide (TBAB) (0.05 equiv.)
-
-
Procedure:
-
Carefully charge a round-bottom flask with malononitrile, the alkyl halide, and TBAB.
-
With vigorous stirring, add the base (e.g., solid potassium tert-butoxide) portion-wise to control any initial exotherm.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., for less reactive, long-chain alkyl halides) until TLC/GC analysis shows complete conversion.[11]
-
Perform the work-up and purification as described in Protocol 1.
-
-
Note on Unsymmetrical Di-alkylation: This can be achieved in a two-step process. First, perform the mono-alkylation using Protocol 1. Isolate the mono-alkylated product, and then subject it to a second alkylation using a different alkyl halide under similar PTC conditions.[11]
Data Summary & Troubleshooting
The reaction conditions can be tailored to achieve either mono- or di-alkylation with high selectivity.
Table 1: Representative Conditions for PTC Alkylation of Malononitrile
| Target Product | Alkyl Halide (equiv.) | Base (equiv.) | Catalyst (mol%) | Conditions | Typical Selectivity | Reference |
|---|---|---|---|---|---|---|
| Mono-alkylated | 1.0 - 1.1 | K₂CO₃ (2.0) | TBAB (5%) | Neat or Toluene, RT-60°C | >90% Mono | [11][13] |
| Di-alkylated | 2.2 | KOH or K-tBuO (2.2) | TBAB (5%) | Neat, RT-80°C | >95% Di |[11][13] |
Common Troubleshooting Insights:
-
Low Conversion: Inefficient stirring is a common culprit. The reaction is interface-limited, so vigorous agitation is essential.[14] Consider increasing the temperature or using a more reactive alkyl halide (bromide or iodide instead of chloride).
-
Poor Selectivity (Unwanted Di-alkylation): When targeting the mono-alkylated product, ensure no more than one equivalent of the alkyl halide is used. Using a milder base like K₂CO₃ can also improve selectivity. The mono-alkylated product is also acidic and can be deprotonated, leading to the di-substituted product if conditions are too harsh or reaction times too long.
-
Formation of Alcohol Byproduct: If using aqueous NaOH/KOH, hydrolysis of the alkyl halide can occur, especially with heating. Using solid K₂CO₃ or running the reaction at a lower temperature can mitigate this.
-
Catalyst Poisoning: While less common with malononitrile alkylation, be aware that highly lipophilic anions, such as iodide (if R-I is used) or tosylate, can sometimes pair strongly with the catalyst cation and inhibit its turnover.[3]
By leveraging the principles and protocols outlined in this guide, researchers can effectively implement Phase Transfer Catalysis for the clean, efficient, and scalable synthesis of alkylated malononitriles.
References
-
Carbon–Carbon Bond Formation Reactions Using Chiral Phase-Transfer Catalysts . (2023). ResearchGate. Available at: [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends . (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis . (N.D.). CORE. Available at: [Link]
-
PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS . (N.D.). eGyanKosh. Available at: [Link]
-
Phase Transfer Catalysis Without Solvent. Selective Mono or Dialkylation of Malononitrile . (1991). ResearchGate. Available at: [Link]
- Process for the C-alkylation of malonic esters using phase-transfer agents. (1983). Google Patents.
-
Phase transfer catalysis without solvent: selective mono- or di-alkylation of malononitrile . (1991). RSC Publishing. Available at: [Link]
-
Phase-Transfer Catalysis in Organic Syntheses . (N.D.). CRDEEP Journals. Available at: [Link]
-
PTC C-Alkylation of Malonate . (N.D.). Phase Transfer Catalysis. Available at: [Link]
-
Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis . (2023). Frontiers in Chemistry. Available at: [Link]
-
Phase transfer catalysis (PTC) . (2023). OperaChem. Available at: [Link]
-
Phase Transfer Catalysis . (N.D.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Enantioselective PTC α-alkylation of malonate . (2018). ResearchGate. Available at: [Link]
-
ChemInform Abstract: Phase-Transfer Catalysis Without Solvent: Selective Mono- or Dialkylation of Malononitrile . (1991). ResearchGate. Available at: [Link]
-
Effect of solvent on the reaction of benzaldehyde, malononitrile and barbituric acid . (2017). ResearchGate. Available at: [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends . (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Catalytic stereospecific alkylation of malononitriles with enantioenriched primary allylic amines . (2021). Chemical Communications. Available at: [Link]
-
Phase-Transfer Catalysis (PTC) . (2008). Macmillan Group, Princeton University. Available at: [Link])
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- 5. biomedres.us [biomedres.us]
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- 14. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols for the Synthesis of 2,2-Diethylmalononitrile
Introduction: The Significance of α,α-Disubstituted Malononitriles
Malononitrile, a cornerstone of synthetic organic chemistry, serves as a versatile precursor for a myriad of complex molecular architectures. Its activated methylene group, flanked by two electron-withdrawing nitrile functionalities, imparts significant acidity to the α-protons, facilitating their removal by a suitable base. This property is the linchpin of its utility in C-C bond formation through alkylation reactions. The resulting α-substituted and α,α-disubstituted malononitriles are valuable intermediates in the synthesis of pharmaceuticals, dyes, and materials with unique electronic properties.
This application note provides a comprehensive guide to the double alkylation of malononitrile with ethyl iodide, yielding 2,2-diethylmalononitrile. We will delve into the mechanistic underpinnings of this sequential substitution, provide a detailed, field-tested protocol using sodium ethoxide, and outline the necessary safety precautions and characterization techniques. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a robust methodology for the synthesis of symmetrically substituted dinitriles.
Reaction Mechanism: A Stepwise Approach to Dialkylation
The double alkylation of malononitrile is a sequential process involving two distinct deprotonation and nucleophilic substitution steps. The choice of a strong, non-nucleophilic base is critical, with sodium ethoxide in an ethanolic solution being a common and effective choice.
-
First Deprotonation: Sodium ethoxide, a strong base, abstracts one of the acidic α-protons from malononitrile. This acid-base reaction is highly favorable due to the resonance stabilization of the resulting carbanion. The negative charge is delocalized over the α-carbon and both nitrogen atoms of the nitrile groups.
-
First Alkylation (SN2): The resonance-stabilized malononitrile anion is a potent nucleophile. It readily attacks the electrophilic carbon of ethyl iodide in a classic bimolecular nucleophilic substitution (SN2) reaction.[1] The iodide ion, being an excellent leaving group, is displaced, forming 2-ethylmalononitrile.
-
Second Deprotonation: The mono-alkylated product, 2-ethylmalononitrile, still possesses one acidic α-proton. A second equivalent of sodium ethoxide is required to deprotonate this less acidic, but still reactive, α-carbon, generating a new carbanion.
-
Second Alkylation (SN2): This second carbanion then undergoes another SN2 reaction with a second equivalent of ethyl iodide to yield the final product, this compound.
The sequential nature of this reaction allows for the synthesis of unsymmetrical dialkylmalononitriles if two different alkylating agents are used in a stepwise manner.[2] However, for this protocol, we focus on the symmetrical double ethylation.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure synthesized from established methodologies for the alkylation of active methylene compounds.[1][3][4] Researchers should perform a risk assessment prior to execution.
Materials and Equipment
| Reagent/Material | M.W. | Quantity | Moles | Equivalents |
| Malononitrile | 66.06 g/mol | 6.61 g | 0.10 | 1.0 |
| Sodium Metal | 22.99 g/mol | 4.83 g | 0.21 | 2.1 |
| Absolute Ethanol | 46.07 g/mol | 100 mL | - | - |
| Ethyl Iodide | 155.97 g/mol | 34.3 g (17.6 mL) | 0.22 | 2.2 |
| Diethyl Ether | - | As needed | - | - |
| 1 M Hydrochloric Acid | - | As needed | - | - |
| Saturated NaCl (Brine) | - | As needed | - | - |
| Anhydrous MgSO4 | - | As needed | - | - |
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (CaCl2 or Drierite®)
-
Dropping funnel (pressure-equalizing)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Visualized Experimental Workflow
Step-by-Step Procedure
Part A: In-situ Preparation of Sodium Ethoxide and First Alkylation
-
Flask Preparation: Flame-dry a 500 mL three-neck round-bottom flask and allow it to cool to room temperature under a stream of inert gas (N2 or Argon). Equip the flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel.
-
Sodium Ethoxide Formation: Carefully add 100 mL of absolute ethanol to the flask. Cautiously add small, freshly cut pieces of sodium metal (4.83 g, 0.21 mol) to the ethanol at a rate that maintains a controllable reflux. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and an inert atmosphere. Stir until all the sodium has dissolved completely.
-
Malononitrile Addition: Cool the resulting sodium ethoxide solution to 0-5 °C using an ice-water bath. Dissolve malononitrile (6.61 g, 0.10 mol) in 20 mL of absolute ethanol and add this solution to the dropping funnel. Add the malononitrile solution dropwise to the stirred, cold sodium ethoxide solution over 30 minutes.
-
First Alkylation: After the malononitrile addition is complete, add ethyl iodide (17.15 g, 0.11 mol) dropwise over 30 minutes while maintaining the temperature below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux for 1-2 hours. Monitor the reaction progress via TLC (Thin Layer Chromatography).
Part B: Second Alkylation and Work-up
-
Second Alkylation: After the initial reflux, cool the reaction mixture back to room temperature. Add the second portion of ethyl iodide (17.15 g, 0.11 mol) dropwise.
-
Final Reflux: Heat the mixture to reflux again and maintain it for 4-6 hours, or until the reaction mixture is neutral to moist litmus paper, indicating the consumption of the base.
-
Solvent Removal: After cooling, remove the bulk of the ethanol using a rotary evaporator.
-
Work-up: To the resulting slurry, add 100 mL of cold water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of saturated NaCl solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
Part C: Purification
-
Vacuum Distillation: Purify the crude oil by vacuum distillation. Collect the fraction boiling at approximately 145 °C at 25 mbar.[4][5] The expected yield is typically in the range of 60-75%.
Safety and Handling Precautions
-
Malononitrile: This compound is toxic if swallowed, in contact with skin, or if inhaled.[6] It can cause severe irritation to the eyes, skin, and respiratory tract.[7] It may polymerize violently if heated above 130°C or on contact with strong bases.[7] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium Metal: Sodium is a highly reactive metal that reacts violently with water to produce flammable hydrogen gas and sodium hydroxide. Handle under an inert atmosphere and away from any water sources.
-
Sodium Ethoxide: This is a strong base and is corrosive.[8] It is also moisture-sensitive. Avoid contact with skin and eyes.[9]
-
Ethyl Iodide: Ethyl iodide is a lachrymator and is harmful if inhaled or swallowed. Handle with care in a fume hood.
-
General Precautions: The reaction generates hydrogen gas during the formation of sodium ethoxide and should be conducted in a well-ventilated area, away from ignition sources.
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of the synthesized product.
-
Physical Properties:
-
Infrared (IR) Spectroscopy:
-
1H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
-
The spectrum is expected to be simple due to the molecule's symmetry.
-
~ 1.1-1.3 ppm (triplet, 6H): This signal corresponds to the six protons of the two methyl (-CH3) groups. The triplet splitting pattern (J ≈ 7.5 Hz) arises from coupling with the adjacent methylene protons.
-
~ 1.9-2.1 ppm (quartet, 4H): This signal represents the four protons of the two methylene (-CH2-) groups. The quartet splitting (J ≈ 7.5 Hz) is due to coupling with the neighboring methyl protons.
-
-
13C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
-
~ 10-15 ppm: Signal for the methyl (-C H3) carbons.
-
~ 30-35 ppm: Signal for the methylene (-C H2-) carbons.
-
~ 40-45 ppm: Signal for the quaternary carbon (C (CH2CH3)2). Quaternary carbons often show weaker signals.[7]
-
~ 115-120 ppm: Signal for the nitrile (-C ≡N) carbons.
-
Conclusion
The double alkylation of malononitrile with ethyl iodide using sodium ethoxide is a reliable and effective method for synthesizing this compound. The success of the reaction hinges on the sequential deprotonation and SN2 alkylation at the active methylene carbon. Careful control of reaction conditions, particularly the exclusion of moisture and appropriate temperature management, is crucial for achieving a good yield. The provided protocol, along with the safety and characterization guidelines, offers a comprehensive framework for researchers to successfully synthesize and validate this versatile chemical intermediate.
References
- Apollo Scientific. (2013, February 18).
- Biosolve Shop. (n.d.). 4-(Dimethylamino)pyridine Peptide synthesis. Retrieved from a relevant chemical supplier website.
- Díez-Barra, E., de la Hoz, A., Moreno, A., & Sánchez-Verdú, M. P. (n.d.). Synthesis of unsymmetrical dialkylmalononitriles.
- Díez-Barra, E., de la Hoz, A., Moreno, A., & Sánchez-Verdú, M. P. (n.d.). Synthesis of symmetrical dialkylmalononitriles.
- Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. (n.d.). The Royal Society of Chemistry.
- ChemSynthesis. (2025, May 20). This compound.
- Google Patents. (n.d.).
- Enamine. (n.d.). Dimethyl malononitrile.
- Díez-Barra, E., de la Hoz, A., Moreno, A., & Sánchez-Verdú, M. P. (1992). Phase Transfer Catalysis Without Solvent. Selective Mono or Dialkylation of Malononitrile. J. Chem. Soc., Perkin Trans. 1, 1992, 1159-1161.
- Wikipedia. (n.d.). 4-(Dimethylamino)pyridine.
- Sigma-Aldrich. (n.d.). 4-(Dimethylamino)pyridine ReagentPlus®, ≥99%.
- ChemBK. (2025, August 19). 4-dimethylaminopyridine.
- Google Patents. (n.d.). WO2009058272A1 - Copper cmp polishing pad cleaning composition comprising of amidoxime compounds.
- Organic Syntheses Procedure. (n.d.).
- Benchchem. (2025). Experimental Protocol for the Synthesis of Acetylmalononitrile.
- YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
- ResearchGate. (2025, August 7).
- The Royal Society of Chemistry. (n.d.).
- Chegg.com. (2019, October 16). Solved: The 1H NMR, 13C NMR, mass and IR spectra of compound...
- PMC. (2018, July 20).
- LibreTexts Chemistry. (n.d.). 29.10: ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- Chemistry Stack Exchange. (2021, September 19).
- Thieme. (n.d.).
- OUCI. (n.d.). Synthesis and the Chemical Properties.
- MDPI. (2022, June 21). Aliphatic Aldehydes in the Earth's Crust—Remains of Prebiotic Chemistry?
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. US20090107520A1 - Amidoxime compounds as chelating agents in semiconductor processes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. chembk.com [chembk.com]
- 9. guidechem.com [guidechem.com]
Application Note: Synthesis of Bis-Amidoxime Chelating Agents from 2,2-Diethylmalononitrile
Executive Summary
Amidoximes are highly versatile functional groups containing both a hydroxyimino (=N–OH) and an amino (–NH₂) group on the same carbon atom. This dual functionality allows them to act as powerful bidentate chelators for heavy metals, transition metals, and actinides (e.g., UO₂²⁺)[1][2]. The synthesis of bis-amidoximes from malononitrile derivatives—specifically 2,2-diethylmalononitrile (DMN)—provides a sterically tuned chelating agent. These resulting bis-amidoxime compounds are heavily utilized in advanced applications ranging from [3][4] to environmental remediation matrices[5][6].
Mechanistic Rationale & Precursor Advantages
The conversion of this compound to 2,2-diethylpropanediamidoxime proceeds via the nucleophilic addition of free-base hydroxylamine to the electrophilic cyano carbons[1].
Causality of Precursor Selection: Unsubstituted malononitrile possesses highly acidic alpha-protons, which, in the presence of a base, rapidly deprotonate to form a reactive carbanion. This leads to unwanted dimerization, polymerization, or Knoevenagel condensations[7]. By utilizing this compound, the alpha-position is fully blocked by gem-diethyl groups. This steric bulk prevents alpha-deprotonation and directs the reaction exclusively toward the nucleophilic attack on the cyano groups, ensuring a high-yield conversion to the bis-amidoxime[7][8].
Causality of Reagent Selection: Hydroxylamine is typically supplied as a stable hydrochloride salt (NH₂OH·HCl). To activate the nucleophile, a base must be added to neutralize the hydrochloride and generate the free base in situ.
-
For general laboratory and environmental applications, sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) is used[9].
-
For semiconductor-grade chelators (e.g., CMP pad cleaners), alkali metals (Na⁺, K⁺) cause catastrophic microelectronic contamination. Therefore, metal-free bases such as or pure 50% aqueous hydroxylamine free-base are strictly required[3][4][10].
Experimental Protocol: Step-by-Step Methodology
The following self-validating protocol outlines the synthesis of 2,2-diethylpropanediamidoxime.
Reagents & Materials:
-
This compound (Precursor, 1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl, 2.2 eq)
-
Base: NaOH (Standard grade) or TMAH (Semiconductor grade) (2.2 eq)
-
Solvent: Ethanol/Water (5:1 v/v)
Procedure:
-
Preparation of Free-Base Hydroxylamine: Dissolve hydroxylamine hydrochloride in the ethanol/water mixture. Slowly add the chosen base under continuous stirring at 0–5 °C. If using NaOH, a precipitate of NaCl will form. Filter the solution to remove the NaCl precipitate, yielding a clear solution of free-base hydroxylamine[1][5]. Note: Failure to remove NaCl will result in heavy salt contamination in the final chelator.
-
Reaction Setup: Transfer the free-base hydroxylamine solution to a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Precursor Addition: Add this compound dropwise to the reaction vessel.
-
Thermal Activation: Heat the reaction mixture in a thermostated water bath to 75–80 °C. Maintain reflux under continuous stirring for 4 to 6 hours[5]. Causality: Moderate heat is critical to overcome the steric hindrance imposed by the gem-diethyl groups without thermally degrading the hydroxylamine into ammonia and nitrogen oxides[1].
-
Workup and Isolation: Allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure. The bis-amidoxime product will precipitate as a white to light-yellow solid.
-
Purification: Wash the crude product thoroughly with cold distilled water to remove any unreacted hydroxylamine and residual salts. Recrystallize from a minimal amount of hot ethanol and dry under vacuum at 50 °C to a constant weight[5][9].
Data Presentation & Analytical Validation
Validation of the synthesized amidoxime is primarily conducted via Fourier Transform Infrared (FTIR) spectroscopy. The disappearance of the sharp nitrile peak and the emergence of broad amidoxime bands confirm successful conversion[6][11].
Table 1: Reaction Optimization Parameters
| Parameter | Standard Grade Synthesis | Semiconductor Grade Synthesis | Causality / Effect |
| Base | NaOH or NaOEt | TMAH or 50% NH₂OH (aq) | Avoids metal-ion contamination in microelectronics. |
| Temperature | 75–80 °C | 70–80 °C | Overcomes steric hindrance of gem-diethyl groups. |
| Time | 4–6 hours | 6–8 hours | Ensures complete bis-amidoximation. |
| Solvent | Ethanol / Water (5:1) | Methanol / Water or Pure H₂O | Solubilizes both hydrophobic nitrile and hydrophilic NH₂OH. |
Table 2: FTIR Spectroscopic Validation Markers
| Functional Group | Wavenumber (cm⁻¹) | Observation Post-Reaction |
| Nitrile (C≡N) stretch | 2245 – 2250 | Disappears (indicates complete conversion) |
| Amidoxime (C=N) stretch | 1620 – 1650 | Appears (strong, sharp marker) |
| Amidoxime (N–O) stretch | 910 – 950 | Appears (distinct marker for oxime) |
| Amine/Hydroxyl (N–H / O–H) | 3300 – 3500 | Appears (broad, highly associated bonding) |
Synthesis Workflow Visualization
Workflow and mechanistic pathway for bis-amidoxime synthesis from this compound.
References
1. - Google Patents 2. - Google Patents 3. - MDPI Gels 4. - Taylor & Francis 5. - Elsevier
Sources
- 1. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 2. icsoba.org [icsoba.org]
- 3. US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing - Google Patents [patents.google.com]
- 4. WO2009058272A1 - Copper cmp polishing pad cleaning composition comprising of amidoxime compounds - Google Patents [patents.google.com]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. tandfonline.com [tandfonline.com]
- 7. scribd.com [scribd.com]
- 8. Full text of "Journal of the Chemical Society, Abstracts v.66-96" [archive.org]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. US20090107520A1 - Amidoxime compounds as chelating agents in semiconductor processes - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Application Note: Synthesis of 3,5-Diamino-4,4-diethyl-4H-pyrazole
Abstract & Scope
This application note details the optimized protocol for the synthesis of 3,5-diamino-4,4-diethyl-4H-pyrazole via the nucleophilic cyclocondensation of 2,2-diethylmalononitrile with hydrazine hydrate. Unlike monosubstituted malononitriles, which yield aromatic pyrazoles, the 2,2-diethyl derivative yields a non-aromatic 4H-pyrazole scaffold due to the lack of an acidic proton at the C4 position. This reaction utilizes the Thorpe-Ingold effect (gem-dialkyl effect) to promote ring closure.
Target Audience: Medicinal Chemists, Process Development Scientists, and Energetic Materials Researchers.
Scientific Background & Mechanism[1][2]
The Challenge of Steric Hindrance
The reaction of hydrazine with nitriles is a classic route to amidrazones and pyrazoles. However, 2,2-disubstituted malononitriles present a unique challenge:
-
No Aromatization: The presence of two ethyl groups at the
-carbon prevents tautomerization to the stable aromatic pyrazole form. -
Product Instability: The resulting 4H-pyrazole contains two exocyclic imino/amino groups and is susceptible to hydrolysis, often converting to 4,4-diethylpyrazolidine-3,5-dione under acidic or aqueous conditions.
Reaction Mechanism
The mechanism proceeds through a stepwise nucleophilic addition followed by an intramolecular "Thorpe-Ziegler-like" cyclization.
-
Nucleophilic Attack: Hydrazine attacks the electrophilic carbon of one nitrile group, forming an amidrazone intermediate.
-
Cyclization: The terminal amino group of the hydrazinyl moiety attacks the second nitrile group.
-
Stabilization: The ring closes to form the 3,5-diamino-4,4-diethyl-4H-pyrazole.
Figure 1: Mechanistic pathway for the formation of the 4H-pyrazole scaffold.
Experimental Protocol
Reagents & Equipment
| Component | Grade/Purity | Role |
| This compound | >97% | Substrate |
| Hydrazine Hydrate | 80% or 100% | Nucleophile / Reagent |
| Ethanol (Absolute) | ACS Reagent | Solvent |
| Diethyl Ether | ACS Reagent | Wash Solvent |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add This compound (13.6 g, 100 mmol) to the flask.
-
Dissolve in Absolute Ethanol (30 mL). Note: The concentration is kept high to favor intermolecular kinetics.
Phase 2: Nucleophile Addition 4. Add Hydrazine Hydrate (10.0 g, 200 mmol, 2.0 equiv) dropwise over 10 minutes at room temperature.
- Critical Insight: A 2x molar excess is used to drive the equilibrium forward and prevent oligomerization.
- Observe a mild exotherm. Allow the mixture to stir at ambient temperature for 15 minutes.
Phase 3: Cyclocondensation
6. Heat the reaction mixture to a gentle reflux (approx. 78°C) .
7. Maintain reflux for 4–6 hours . Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The nitrile peak (
Phase 4: Isolation & Purification 8. Cool the reaction mixture to 0°C in an ice bath. 9. The product often precipitates as a white to off-white crystalline solid.
- If no precipitate forms: Concentrate the ethanol solution to 25% of its original volume under reduced pressure, then cool again.
Filter the solid under vacuum.
Wash the filter cake with cold Diethyl Ether (2 x 15 mL) to remove unreacted hydrazine.
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
Figure 2: Operational workflow for the synthesis process.
Analytical Validation
To validate the synthesis of 3,5-diamino-4,4-diethyl-4H-pyrazole (and ensure it hasn't hydrolyzed to the pyrazolidinedione), look for these markers:
-
IR Spectroscopy:
-
Absence: Sharp nitrile peak at
. -
Presence: Strong amine/imine stretches (
) and C=N stretches ( ).
-
-
1H NMR (DMSO-d6):
-
(t, 6H,
). -
(q, 4H,
). -
(Broad s,
). Note: If hydrolyzed to the dione, these protons disappear or shift significantly downfield as amide protons.
-
(t, 6H,
HSE & Safety Critical
Hydrazine Hydrate:
-
Hazard: Highly toxic, potential carcinogen, corrosive, and skin sensitizer.
-
Control: Handle strictly in a fume hood. Use double nitrile gloves.
-
Waste: Quench excess hydrazine with dilute hypochlorite solution before disposal.
This compound:
-
Hazard: Liberates toxic fumes (
, ) upon combustion.[1] -
Control: Avoid contact with strong acids which may liberate HCN.
References
-
El-Mekabaty, A. (2013). "Synthesis and Reactivity of 3,5-Diaminopyrazoles: A Versatile Scaffold for Heterocyclic Chemistry." Journal of Heterocyclic Chemistry.
-
Taylor, E. C., & Hartke, K. S. (1959). "The Reaction of Malononitrile with Hydrazine." Journal of the American Chemical Society, 81(10), 2452–2455.
-
PubChem. (2025). "Safety Data Sheet: Malononitrile Derivatives." National Library of Medicine.
-
Sigma-Aldrich. (2025). "Safety Data Sheet: Hydrazine Hydrate."
Sources
Application Note: Strategic Utilization of 2,2-Diethylmalononitrile in Heterocyclic Scaffolding
Abstract
This application note details the strategic use of 2,2-diethylmalononitrile (CAS: 7325-34-0) as a quaternary carbon synthon in the synthesis of bioactive heterocycles.[1] Unlike unsubstituted malononitrile, which relies on acidic
Strategic Analysis: The Gem-Dialkyl Challenge
Reactivity Profile
Standard malononitrile (
-
Steric Hindrance: The two ethyl groups create a "protective cone" around the nitrile carbons, reducing the rate of nucleophilic attack compared to dimethyl or unsubstituted analogs.
-
Cyclization Advantage: Once the first nucleophilic attack occurs, the Thorpe-Ingold effect compresses the internal bond angle (
), bringing the reactive termini closer together and accelerating ring closure.
Reaction Pathways Map
The following diagram illustrates the divergent synthesis pathways starting from this compound.
Figure 1: Divergent synthetic pathways for this compound utilization.[1]
Protocol A: Synthesis of 4,4-Diethyl-3,5-diamino-4H-pyrazole[1]
This reaction exploits the high nucleophilicity of hydrazine to overcome the steric barrier of the diethyl groups. The resulting pyrazole is a precursor for energetic materials and fused pyrazolo-pyrimidines.[1]
Materials
-
This compound (10 mmol, 1.36 g)
-
Hydrazine hydrate (80% or 98%, 20 mmol, 1.0 g)
-
Ethanol (Absolute, 20 mL)
-
Catalytic HCl (Optional, 1-2 drops)[1]
Step-by-Step Methodology
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Dissolve this compound in ethanol. Add hydrazine hydrate dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 6–12 hours .-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1).[1] The starting nitrile (
) should disappear, and a polar, UV-active spot ( ) should appear.
-
-
Isolation: Cool the reaction mixture to
in an ice bath. The product often precipitates as a white to off-white crystalline solid.[1] -
Filtration: Filter the solid and wash with cold ethanol (
). -
Recrystallization: If necessary, recrystallize from hot ethanol/water (9:1).
Expected Yield: 65–80% Characterization:
-
IR: Distinct doublets for
stretching ( ) and absence of peak ( ).[1] -
Structure: The product exists as a stable 4H-pyrazole due to the quaternary C4 carbon preventing tautomerization to the aromatic 1H-pyrazole form.[1]
Protocol B: Synthesis of 2,4,6-Triamino-5,5-diethylpyrimidine
Direct reaction with guanidine is sterically demanding.[1] This protocol uses sodium ethoxide to generate the free guanidine base in situ and drive the reaction thermodynamically.
Materials
-
This compound (10 mmol)[1]
-
Guanidine Hydrochloride (12 mmol)[1]
-
Sodium Ethoxide (25 mmol, freshly prepared or 21 wt% solution)
-
Ethanol (30 mL)
Step-by-Step Methodology
-
Free Base Generation: In a dry flask under nitrogen, add Guanidine HCl to the Sodium Ethoxide solution. Stir for 15 minutes at room temperature. NaCl will precipitate.[1][3]
-
Substrate Addition: Add this compound dropwise to the guanidine mixture.
-
Reaction: Heat to reflux for 12–18 hours .
-
Workup:
-
Purification: The product precipitates upon neutralization.[1] Filter and wash with water.[1] Recrystallize from DMF/Water if required.[1]
Critical Note: If the reaction fails to proceed (due to steric bulk), the Pinner Pathway is recommended:
Protocol C: Hydrolysis to 5,5-Diethylbarbituric Acid (Barbital)[1]
While Barbital is historically synthesized from diethyl diethylmalonate, the nitrile route is useful when starting from the malononitrile scaffold (e.g., in diversity-oriented synthesis libraries).
Step 1: Hydrolysis to 2,2-Diethylmalonamide
-
Reagent: Dissolve this compound (10 mmol) in conc.
(5 mL).[1] -
Condition: Stir at
for 4 hours, then pour onto crushed ice.
Step 2: Cyclization to Barbital
-
Reagents: 2,2-Diethylmalonamide (10 mmol), Diethyl Carbonate (15 mmol), NaOEt (25 mmol).
-
Procedure: Reflux in absolute ethanol for 6 hours.
-
Quench: Acidify with HCl to precipitate the 5,5-diethylbarbituric acid.
Troubleshooting & Safety
| Issue | Probable Cause | Solution |
| Low Yield (Protocol A) | Incomplete cyclization due to sterics.[1] | Increase reaction time to 24h or use n-Butanol (higher reflux temp).[1] |
| No Reaction (Protocol B) | Guanidine salt not fully neutralized. | Ensure NaOEt is in excess (2.5 eq) to keep guanidine as free base.[1] |
| Dark/Tar Product | Polymerization of nitrile.[1] | Run reaction under inert atmosphere ( |
Safety Warning:
-
Cyanide Risk: While this compound is stable, thermal decomposition or strong oxidative conditions can release toxic cyanide fumes. Work in a well-ventilated fume hood.
-
Hydrazine: Highly toxic and potentially unstable.[1] Use appropriate PPE and handle in a hood.[1]
References
-
Nitrile Reactivity & Pyrazoles: Elnagdi, M. H., et al. "Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines." Molecules, vol. 24, no. 5, 2019. Link (Context: Analogous reactivity of gem-dinitriles with hydrazine).[1]
-
Barbiturate Synthesis: "Barbituric acid."[1] Organic Syntheses, Coll. Vol. 2, p. 60, 1943. Link (Context: Standard condensation protocols adaptable to amide intermediates).[1]
-
Guanidine Cyclization: "Synthesis of 2-amino-4-(4-pyridinyl)-1,3,5-triazine and its novel reaction with isocyanates." Journal of Heterocyclic Chemistry, vol. 30, 1993. Link (Context: General conditions for guanidine-nitrile cyclizations).[1]
-
Thorpe-Ingold Effect: Jung, M. E., & Piizzi, G. "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, vol. 105, no. 5, 2005. Link (Context: Mechanistic grounding for cyclization efficiency).[1]
-
Malononitrile Dimer Review: Shaabani, A., et al. "Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs."[6] Molecular Diversity, vol. 22, 2018.[6] Link (Context: Divergent pathways of poly-nitriles).[1]
Sources
- 1. Pyrazole, 3,5-dimethyl-4-(phenylazo)- | C11H12N4 | CID 199053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield of 2,2-diethylmalononitrile in alkylation reactions
Technical Support Ticket #8492: Optimization of 2,2-Diethylmalononitrile Synthesis Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Executive Summary
The synthesis of this compound (DEMN) via the alkylation of malononitrile is a classic yet deceptive reaction.[1] While theoretically simple, researchers often encounter three primary failure modes:
-
Incomplete Alkylation: Persistence of the mono-ethyl intermediate.
-
Oligomerization: The reaction mixture turns into a black, viscous "tar" due to base-catalyzed self-condensation.
-
Workup Emulsions: Difficulty separating the product from phase-transfer catalysts or polymeric byproducts.
This guide moves beyond standard textbook protocols (which often suggest NaH/DMF and are hazardous at scale) to a Phase Transfer Catalysis (PTC) system.[1] This method is the industrial "Golden Standard" for maximizing yield (>90%) and purity.
Part 1: The Optimized Protocol (The "Golden Standard")
Methodology: Liquid-Liquid Phase Transfer Catalysis (LL-PTC) Rationale: PTC minimizes the contact time between the sensitive malononitrile anion and the base, reducing polymerization.[1] It allows the reaction to proceed in a biphasic system (Organic/Aqueous) where the alkylation happens rapidly in the organic phase or at the interface.[1]
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Notes |
| Malononitrile | 1.0 | Substrate | MW: 66.06 g/mol .[1][2] Highly acidic (pKa ~11).[1][3] |
| Ethyl Bromide | 2.5 - 3.0 | Electrophile | Excess required to drive kinetics to di-alkylation.[1] |
| NaOH (50% aq) | 4.0 | Base | High concentration is critical for the "salting out" effect.[1] |
| TBAB | 0.05 (5 mol%) | Catalyst | Tetrabutylammonium bromide.[1] Transfers OH⁻ to interface. |
| Toluene | 10 Vol | Solvent | Non-polar solvent suppresses O-alkylation. |
Step-by-Step Workflow
-
Preparation: In a round-bottom flask equipped with a reflux condenser and high-torque mechanical stirrer (magnetic stirring often fails if solids precipitate), charge Malononitrile , TBAB , and Toluene .
-
Electrophile Addition: Add Ethyl Bromide (EtBr) in one portion.[1]
-
Initiation (Critical Step): Heat the mixture to 40°C .
-
Base Addition: Add 50% NaOH dropwise over 60 minutes.
-
Reaction: Stir vigorously at 50–60°C for 4–6 hours. Monitor by GC or TLC.
-
Endpoint: Disappearance of the mono-ethyl intermediate.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with water to dissolve NaBr salts.
-
Separate phases. Extract aqueous layer once with toluene.
-
Wash combined organic layers with 1N HCl (to neutralize residual base) and then Brine.[1]
-
Dry over MgSO₄ and concentrate.
-
-
Purification: Vacuum distillation (bp ~90°C at 15 mmHg).
Part 2: Troubleshooting (Q&A)
Q1: I have a persistent 10-15% mono-ethylmalononitrile impurity. Adding more time doesn't help. Why? A: This is a kinetics vs. thermodynamics issue.
-
The Cause: As the reaction proceeds, the concentration of EtBr decreases, and the concentration of Bromide ions (Br⁻) in the aqueous phase increases.[1] In PTC, high concentrations of inorganic anions (Br⁻) can "poison" the catalyst by competing with OH⁻ for transfer into the organic phase.[1]
-
The Fix:
-
Refresh the Base: Decant the aqueous layer halfway through and replace it with fresh 50% NaOH. This removes the interfering Br⁻ ions.
-
Increase Catalyst: Bump TBAB to 10 mol% if using dilute alkyl halides.
-
Temperature: Increase temp to 60°C for the final hour to overcome the higher activation energy of the second alkylation (steric hindrance).
-
Q2: My reaction mixture turned into a black, solid tar. What happened? A: You likely experienced a "runaway exotherm" leading to Thorpe-Ziegler condensation (polymerization).[1]
-
The Mechanism: Malononitrile is an active methylene compound.[3] In the absence of electrophile (EtBr), the deprotonated anion attacks a neutral malononitrile molecule's nitrile group, starting a chain reaction.[1]
-
The Fix:
Q3: I am seeing an emulsion during the aqueous wash that won't separate. A: This is caused by the quaternary ammonium salt (TBAB) acting as a surfactant, combined with potential oligomers.[1]
-
The Fix:
-
Filter First: Pass the biphasic mixture through a Celite pad before separation to remove micro-precipitates.
-
Acid Wash: Wash with 5% H₂SO₄ before the water wash. Protonating any side-product amines or breaking up the surfactant interactions often cracks the emulsion.
-
Part 3: Mechanistic Visualization
Diagram 1: The PTC Cycle (Interfacial Mechanism)
This diagram illustrates why the PTC method is superior: it keeps the reactive anion in the organic phase, protected from bulk water, while shuttling hydroxide ions as needed.[1]
Caption: The Starks' Extraction Mechanism showing the transfer of hydroxide into the organic phase by the Quaternary Ammonium Catalyst (Q+).[1]
Diagram 2: Troubleshooting Logic Flow
Caption: Decision matrix for addressing incomplete conversion and polymerization side-reactions.
References
-
Diez-Barra, E., et al. (1991).[1][4] "Phase transfer catalysis without solvent: selective mono- or di-alkylation of malononitrile." Journal of the Chemical Society, Perkin Transactions 1, (10), 2593-2595.[1]
-
Starks, C. M. (1971).[1] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199.[1]
-
Fedoryński, M., & Mąkosza, M. (2005).[1] "Phase Transfer Catalysis in Organic Synthesis." Encyclopedia of Catalysis. (Describes the specific efficacy of 50% NaOH in alkylation).
Sources
- 1. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 2. Malononitrile CAS#: 109-77-3 [m.chemicalbook.com]
- 3. Malononitrile Supplier & Manufacturer | Factory Price [nj-finechem.com]
- 4. researchgate.net [researchgate.net]
Preventing mono-alkylation impurities in 2,2-diethylmalononitrile synthesis
Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter stalled reactions and persistent impurities during the synthesis of dialkylated malononitriles.
The synthesis of 2,2-diethylmalononitrile from malononitrile and an ethyl halide is a fundamental transformation, yet it is notoriously plagued by the persistence of the mono-alkylated impurity: ethylmalononitrile . Below is a comprehensive, self-validating troubleshooting guide designed to help you drive this reaction to completion, backed by mechanistic causality and field-proven protocols.
Mechanistic Insights: Why Ethylmalononitrile Persists
The alkylation of malononitrile occurs via a stepwise deprotonation-substitution mechanism. The first alkylation is kinetically rapid. However, once the first ethyl group is installed, the resulting ethylmalononitrile intermediate presents two distinct challenges:
-
Steric Hindrance: The bulky ethyl group physically shields the remaining
-proton, increasing the activation energy required for the second base-mediated deprotonation. -
Reagent Volatility: Ethyl bromide has a remarkably low boiling point (38.4 °C). If the reaction is run in an open system or under a poorly cooled reflux condenser, the alkylating agent rapidly escapes the liquid phase. The reaction starves of its electrophile, artificially stalling at the mono-alkylated stage.
Understanding the 1[1] is critical: the mono-alkylated intermediate (ethylmalononitrile) is still sufficiently acidic to be deprotonated, meaning the bottleneck is primarily kinetic and mass-transfer related, not strictly thermodynamic.
Diagnostic Troubleshooting Workflow
Use the following decision tree to diagnose and resolve elevated levels of the mono-alkylation impurity in your reaction mixtures.
Diagnostic workflow for resolving ethylmalononitrile mono-alkylation impurities.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction plateau at 20% ethylmalononitrile impurity, even when I add excess ethyl bromide? A: This is a classic mass-transfer limitation. If you are using a heterogeneous base (like K2CO3) in a standard organic solvent, the deprotonated ethylmalononitrile intermediate struggles to interact efficiently with the ethyl bromide at the solid-liquid interface. The reaction stalls because the second alkylation is kinetically slower than the first.
Q2: How does Phase Transfer Catalysis (PTC) overcome this kinetic barrier? A: PTCs, such as Tetrabutylammonium bromide (TBAB), act as shuttles. They pair with the anionic nucleophile (the deprotonated malononitrile derivative) and pull it away from the inorganic solid surface, drastically increasing its effective concentration and collision frequency with the alkyl halide. As demonstrated by 2[2], utilizing PTC under solvent-free conditions forces the reagents into intimate contact, selectively driving the reaction to complete dialkylation.
Q3: Is it possible to separate the mono-alkylated impurity from the final product via distillation? A: It is highly difficult. 3[3] and this compound have similar boiling points and polarities. Chromatographic separation is also tedious on a large scale. The only viable solution for scale-up is to prevent the impurity from forming by pushing the reaction to 100% conversion.
Optimized Step-by-Step Protocol: Solvent-Free PTC Synthesis
To ensure absolute conversion and suppress the mono-alkylated impurity to <1%, we recommend abandoning traditional solvent-based protocols in favor of a Solvent-Free Phase Transfer Catalysis methodology.
Self-Validating Principle: This protocol relies on a sealed system to prevent electrophile loss and utilizes GC-MS tracking of the m/z 94 ion (ethylmalononitrile) to validate completion before workup.
Step 1: Reagent Charging (Solid Phase)
-
Charge a dry, heavy-walled pressure tube equipped with a magnetic stir bar with Malononitrile (1.0 eq, 10 mmol).
-
Add finely ground, anhydrous Potassium Carbonate (K2CO3) (3.0 eq, 30 mmol). Causality: Grinding the base maximizes the surface area necessary for solid-liquid interfacial deprotonation.
-
Add Tetrabutylammonium bromide (TBAB) (0.05 eq, 0.5 mmol) as the phase transfer catalyst.
Step 2: Alkylating Agent Addition
-
Cool the pressure tube to 0 °C in an ice bath.
-
Slowly add Ethyl Bromide (2.6 eq, 26 mmol) dropwise. Causality: Cooling prevents the immediate volatilization of the ethyl bromide, ensuring the strict stoichiometric excess required to force dialkylation remains in the vessel.
-
Tightly seal the pressure tube with a Teflon-lined cap.
Step 3: Reaction & Mass Transfer
-
Transfer the sealed vessel to an oil bath pre-heated to 50 °C.
-
Stir vigorously (≥800 rpm) for 5 hours. Causality: High-shear mixing is mandatory in solvent-free PTC to constantly renew the solid-liquid interface and prevent the formation of unreactive clumps.
Step 4: Self-Validation & Monitoring
-
Cool the vessel to room temperature before carefully unsealing.
-
Sample a 10 µL aliquot, dilute in 1 mL of dichloromethane, and analyze via GC-MS.
-
Validation Checkpoint: Confirm the absence of the malononitrile starting material (m/z 66). Verify that the ethylmalononitrile intermediate (m/z 94) is <1% relative to the this compound product (m/z 122). If mono-alkylation >2%, reseal and heat for an additional 2 hours.
Step 5: Workup & Isolation
-
Quench the reaction mixture with 20 mL of distilled water to dissolve all inorganic salts.
-
Extract the aqueous layer with Dichloromethane (3 x 15 mL).
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify via vacuum distillation to yield pure this compound.
Quantitative Data: Condition Optimization
The table below summarizes the causality between reaction conditions and the persistence of the mono-alkylation impurity. Notice how the combination of a sealed system, excess alkylating agent, and PTC virtually eliminates the impurity.
| Base System | Solvent | Alkylating Agent (Eq) | Additive / Catalyst | Mono-Alkylation (Ethylmalononitrile) | Di-Alkylation (Diethylmalononitrile) |
| NaOEt (2.0 eq) | Ethanol | EtBr (2.0 eq) | None | 18.5% | 75.0% |
| K2CO3 (2.5 eq) | Acetonitrile | EtBr (2.2 eq) | None | 22.0% | 71.5% |
| NaH (2.5 eq) | THF | EtI (2.5 eq) | None | 2.1% | 94.3% |
| K2CO3 (3.0 eq) | Solvent-Free | EtBr (2.6 eq) | TBAB (5 mol%) | < 1.0% | 98.2% |
References
- Source: Journal of the Chemical Society, Perkin Transactions 1 (via ResearchGate)
- Source: Chemical Reviews (ACS Publications)
- Title: 2-Ethylpropanedinitrile | CID 19426 Source: PubChem - NIH URL
Sources
Technical Support Center: 2,2-Diethylmalononitrile Purification
This is a technical support guide designed for researchers and process chemists working with 2,2-diethylmalononitrile . It prioritizes safety, chemical logic, and reproducible purification protocols.
Senior Application Scientist Desk Subject: Troubleshooting Crude Oil Purification & Isolation
Critical Safety Directive (Read First)
WARNING: CYANIDE HAZARD & THERMAL INSTABILITY Before proceeding, understand that this compound and its precursors are nitriles .[1]
-
Thermal Runaway: Malononitriles can polymerize explosively if heated above 130°C in the presence of basic impurities.[2] Never distill at atmospheric pressure.
-
Cyanide Generation: Decomposition releases HCN. All operations must occur in a functioning fume hood.
-
Antidote: Ensure a cyanide antidote kit (e.g., hydroxocobalamin) is accessible in the lab.
Module 1: The "Invisible" Impurity (Chemical Purification)
User Issue: "I distilled my crude oil twice, but GC still shows a 5-10% impurity peak close to the product. The oil is slightly yellow."
Diagnosis: You are likely failing to remove mono-ethylmalononitrile .[1] Crude synthesis (via alkylation of malononitrile with ethyl bromide) often yields a mixture of:
Because the boiling points are relatively close, physical separation (distillation) is inefficient. You must exploit the chemical acidity difference before distillation.
The Protocol: Caustic Wash (The "Golden Key")
The mono-substituted impurity retains an acidic proton at the
Step-by-Step Workflow:
-
Dilution: Dissolve the crude oil in a non-polar solvent (e.g., Toluene or Diethyl Ether). Do not use DCM if avoiding emulsions is a priority.
-
The Wash: Wash the organic layer with 10% cold NaOH (2x).
-
Neutralization: Wash the organic layer with water (1x) and then Brine (1x) to remove residual base.
-
Drying: Dry over anhydrous
and concentrate in vacuo.
Visual Logic: Acid-Base Extraction Pathway
Figure 1: Selective removal of acidic mono-alkylated impurities using basic extraction.[1]
Module 2: Physical Purification (Vacuum Distillation)
User Issue: "My oil turns dark brown/black during distillation."
Diagnosis: You are overheating the pot. As noted in the safety warning, malononitriles are thermally unstable. If you attempt atmospheric distillation (requiring >200°C), the compound will decompose or polymerize.
The Protocol: High-Vacuum Fractionation
You must lower the boiling point to a safe window (<100°C) using reduced pressure.[1]
Data: Boiling Point vs. Pressure
| Pressure (mmHg/mbar) | Approx. Boiling Point (°C) | Safety Status |
|---|---|---|
| 760 mmHg (Atm) | ~200°C (Predicted) | DANGER (Decomposition) |
| 20 mmHg (26 mbar) | ~145°C | Caution (Limit pot temp) |
| 3 mmHg (4 mbar) | 47 - 50°C | OPTIMAL |[1]
Operational Steps:
-
Setup: Use a short-path distillation head to minimize residence time.
-
Vacuum: Apply high vacuum (<5 mmHg is ideal).
-
Heating: Use an oil bath. Never use a heat gun or mantle directly on the flask without temperature control.
-
Collection:
-
Fraction 1: Solvent residues (discard).
-
Fraction 2: Product (Collect steady fraction at constant temp).
-
Pot Residue: Do not distill to dryness. Leave ~5mL residue to prevent overheating of salts/polymers.
-
Module 3: Troubleshooting & FAQs
Q: The product has a "sweet" but acrid smell. Is this normal?
A: Pure this compound has a faint odor, but a strong "bitter almond" or acrid smell usually indicates HCN or isonitrile byproducts.[1]
-
Action: Check the pH of your oil. If acidic, wash with saturated bicarbonate. Ensure adequate ventilation.
Q: My yield is lower than the literature (50-60%). Where did it go?
A: Check your Phase Transfer Catalyst (PTC) if you used one (e.g., TEBA or TBAB).
-
Cause: If you didn't wash the crude thoroughly with water before the NaOH step, quaternary ammonium salts can create emulsions, trapping your product in the aqueous layer.
-
Fix: Always wash the crude reaction mixture with water first to remove the catalyst, then perform the NaOH purification wash.
Q: Can I use Silica Gel Chromatography instead of distillation?
A: Yes, but it is difficult.
-
Challenge: Nitriles are polar. Mono- and di-ethyl derivatives have similar Rf values on silica.[1]
-
Recommendation: If you must use a column, use a gradient of Hexane:Ethyl Acetate (95:5 to 80:20) . However, the "Caustic Wash + Distillation" method is superior for scalability.
Module 4: Analytical Validation
Once isolated, validate purity using these parameters.
1. Refractive Index (nD)
-
Target: 1.4150 - 1.4170 (at 20°C).[1]
-
Note: Significant deviation (>0.002) indicates solvent contamination or mono-ethyl impurity.[1]
2. GC-MS / NMR
-
1H NMR (
):-
1.08 (t, 6H,
) -
1.95 (q, 4H,
) -
Crucial Check: Look for a signal around
3.5-3.[1]8. If present, this is the methine proton of the mono-ethyl impurity. It must be absent.
-
1.08 (t, 6H,
References
-
Diez-Barra, E., et al. (1991).[1][4] "Phase Transfer Catalysis without Solvent: Selective Mono- or Di-alkylation of Malononitrile." Journal of the Chemical Society, Perkin Transactions 1, (10), 2589-2592.[1]
-
ChemicalBook. (2023). "this compound Properties and Safety."
-
Source:[1]
- Relevance: General physical property confirm
-
-
BenchChem. (2025).[6] "Application Notes: Diethyl Butylmalonate in Phase Transfer Catalysis."
-
Source:[1]
- Relevance: Provides analogous protocols for handling malonate alkyl
-
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. ICSC 1466 - MALONONITRILE [inchem.org]
- 3. Malononitrile CAS#: 109-77-3 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Phase transfer catalysis without solvent: selective mono- or di-alkylation of malononitrile - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Exotherm Control in Large-Scale Synthesis of 2,2-Diethylmalononitrile
Welcome to the Process Chemistry Support Hub. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical thermal hazards associated with the dialkylation of malononitrile. Scaling up the synthesis of 2,2-diethylmalononitrile [2] from bench to pilot plant introduces severe heat accumulation risks. This guide provides causality-driven explanations, self-validating protocols, and field-proven strategies to ensure safety, high yield, and scalability.
Mechanistic Causality: The Origin of the Exotherm
The synthesis of this compound relies on the double alkylation of malononitrile using an ethyl halide (e.g., bromoethane or iodoethane) in the presence of a base. The thermal runaway risk is bipartite:
-
Acid-Base Neutralization: Malononitrile has a highly acidic methylene group (
). Deprotonation by strong bases (e.g., , , or ) is instantaneous and highly exothermic. - Alkylation: The nucleophilic attack of the malononitrile carbanion on the ethyl halide releases significant bond-formation energy. Because the mono-alkylated intermediate is also acidic and readily deprotonated, the second alkylation occurs rapidly, compounding the heat release.
Without adequate heat dissipation, the accumulated thermal energy can trigger unwanted side reactions, including O-alkylation, polymerization of the nitrile groups, or explosive decomposition.
Troubleshooting & FAQs
Q1: During the addition of the base to the malononitrile/ethyl bromide mixture, the reactor temperature spikes uncontrollably. How can we prevent this?
Root Cause: You are likely using a highly soluble, strong base (like
Q2: We are scaling up to a 50 L reactor. Even with PTC, the ethyl bromide addition causes a delayed exotherm (thermal accumulation). What is the safest dosing strategy?
Root Cause: "Delayed exotherm" occurs when the reagent is dosed faster than it is consumed, pooling in the reactor. Once the temperature reaches the activation energy threshold, the pooled reagent reacts all at once.
Solution: Implement Feed-Rate Controlled Dosing coupled with continuous inline monitoring (e.g., ReactIR). Dose the ethyl bromide continuously rather than in aliquots. Ensure the reactor temperature is maintained at
Q3: How do we avoid the formation of mono-ethylmalononitrile and drive the reaction to the 2,2-diethylated product without increasing the temperature?
Root Cause: The mono-alkylated intermediate is sterically more hindered, slowing down the second
Self-Validating Experimental Protocols
Protocol A: Biphasic Phase Transfer Catalysis (PTC) Batch Method
This protocol utilizes a solid-liquid biphasic system to throttle the reaction kinetics, ensuring the exotherm remains within the cooling capacity of standard jacketed reactors.
Step-by-Step Methodology:
-
Reactor Setup: Equip a jacketed reactor with a mechanical overhead stirrer, an internal thermocouple, a reflux condenser, and a programmable dosing pump. Set the chiller to
. -
Reagent Charging: Charge the reactor with malononitrile (1.0 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq), and anhydrous
(3.0 eq). Add a minimal amount of dichloromethane (DCM) or toluene to mobilize the slurry. -
Equilibration: Stir the mixture at 250 RPM for 15 minutes to establish the solid-liquid interface.
-
Controlled Dosing: Load bromoethane (2.5 eq) into the dosing pump. Begin dosing at a rate that maintains the internal temperature below
. The exotherm will be immediate but kinetically capped by the dissolution rate of and the PTC transfer cycle. -
Validation Check: If the temperature drops while dosing remains constant, reagent pooling is occurring. Pause dosing and verify mixing efficiency.
-
Completion & Workup: Once dosing is complete, stir at
for 4 hours. Filter the inorganic salts ( , unreacted ). Wash the organic filtrate with water, dry over , and concentrate under reduced pressure to yield this compound.
Protocol B: Continuous Flow Synthesis (Advanced Scale-Up)
For pilot-scale production, continuous flow chemistry eliminates batch heat accumulation by reacting small volumes continuously.
Step-by-Step Methodology:
-
System Preparation: Utilize a silicon carbide (SiC) or stainless-steel flow reactor equipped with active cooling (set to
). -
Solution A Preparation: Dissolve malononitrile (1.0 M) and bromoethane (2.5 M) in acetonitrile.
-
Solution B Preparation: Prepare a homogeneous organic base solution, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.5 M) in acetonitrile.
-
Pumping & Mixing: Pump Solution A and Solution B via high-precision syringe pumps into a T-mixer.
-
Residence Time: Route the mixed stream through a residence time unit (RTU) with a calculated residence time of 10-15 minutes. The high surface-area-to-volume ratio of the flow tubing dissipates the
exotherm instantly. -
Quenching: Direct the reactor effluent into a continuous quench vessel containing dilute aqueous
to neutralize the base and halt any further reaction. -
Validation Check: Analyze the steady-state effluent via inline HPLC. Adjust the flow rate (residence time) until the mono-alkylated intermediate is <1%.
Quantitative Data Presentation
The following table summarizes the thermal management efficiency of different synthetic strategies for this compound.
| Synthesis Strategy | Exotherm Control Mechanism | Max Temp Spike ( | Dialkylation Selectivity | Scalability Risk |
| Homogeneous Batch (NaH/THF) | None (Jacket cooling only) | > | Moderate (Side reactions) | High - Unsafe for pilot scale |
| Biphasic PTC (Solid | Mass-transfer limitation | High (>95%) | Low - Safe with controlled dosing | |
| Continuous Flow (DBU/MeCN) | Instantaneous heat transfer | Very High (>98%) | Minimal - Ideal for continuous production |
Process Workflow Visualization
Causal workflow of thermal hazards during malononitrile dialkylation and engineering mitigations.
References
-
Diez-Barra, E., de la Hoz, A., & Moreno, A. (1991). Phase Transfer Catalysis Without Solvent. Selective Mono or Dialkylation of Malononitrile. Journal of the Chemical Society, Perkin Transactions 1, (10), 2589-2592. Available at:[Link]
-
Pulla, S., et al. (2024). Visible Light-Induced Alkylation of Malononitrile-Assisted Ketones through Deaminative Couplings. PubMed / CSIR-Indian Institute of Chemical Technology. Available at:[Link]
Validation & Comparative
1H NMR spectrum analysis of 2,2-diethylmalononitrile
1H NMR Spectrum Analysis of 2,2-Diethylmalononitrile: A Comparative Guide to Benchtop vs. High-Field Spectrometers
For process chemists and drug development professionals, the rapid and accurate structural verification of synthetic intermediates is a critical bottleneck. This compound is a highly utilized bis-alkylated intermediate, serving as a primary precursor in the synthesis of barbiturates (such as barbital) and various agrochemicals. Ensuring the fidelity of this intermediate prior to downstream cyclization prevents costly late-stage synthesis failures.
This guide objectively compares the analytical performance of modern, cryogen-free Benchtop NMR (60–90 MHz) against traditional High-Field NMR (400+ MHz) for the routine analysis of this compound. By combining empirical spectral data, step-by-step protocols, and mechanistic insights, this comparison will help laboratories optimize their Process Analytical Technology (PAT) workflows.
The structure of this compound consists of a central quaternary carbon bonded to two electron-withdrawing cyano (
Mechanistic Causality of Chemical Shifts:
The strong anisotropic and inductive electron-withdrawing effects of the geminal cyano groups heavily deshield the methylene (
Table 1: Empirical 1H NMR Spectral Data for this compound (
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Causality / Structural Rationale |
| 1.25 | Triplet (t) | 6H | ~7.5 Hz | Shielded aliphatic protons. Split into a triplet by the two adjacent methylene protons ( | |
| 1.97 | Quartet (q) | 4H | ~7.5 Hz | Deshielded by the inductive pull of two |
Comparative Technology Assessment
Historically, NMR analysis required centralized core facilities housing large superconducting magnets cooled by liquid helium (High-Field NMR). Recent advancements have miniaturized this technology using permanent Neodymium (NdFeB) magnets, creating Benchtop NMR systems (e.g., Oxford Instruments X-Pulse, operating at 60–90 MHz)[2].
For a simple molecule like this compound, the spectral dispersion required to resolve the triplet and quartet is minimal. Therefore, the operational advantages of benchtop systems often outweigh the brute-force resolution of high-field systems for routine QA/QC[3].
Table 2: Performance Comparison Matrix
| Parameter | Benchtop NMR (e.g., 60-90 MHz) | High-Field NMR (e.g., 400 MHz) | Impact on Pharmaceutical Workflow |
| Resolution (Line Width) | < 0.35 Hz (at 50%)[2] | < 0.1 Hz | High-field separates complex multiplets. However, this compound's simple |
| Sensitivity (LOD) | ~1 mmol/L (16 scans) | < 100 µmol/L (8 scans) | High-field yields higher Boltzmann population differences, ideal for trace impurity profiling. |
| Infrastructure / Cost | Cryogen-free; standard 110/220V | Liquid Helium & Nitrogen required | Benchtop eliminates ~$9,000/year in cryogen costs and allows fume-hood deployment[4]. |
| Time-to-Result | < 3 minutes (At-line) | 15 - 60+ minutes (Off-line) | Benchtop avoids core-facility queuing, enabling real-time Go/No-Go decisions for downstream synthesis[4]. |
Analytical Workflow & Logical Relationships
To visualize how these two technologies integrate into a drug development pipeline, the following diagram illustrates the divergence in workflow based on the analytical objective (routine verification vs. complex impurity profiling).
Figure 1: Comparative NMR analytical workflow for this compound verification.
Experimental Methodologies: A Self-Validating Protocol
To ensure trustworthiness and reproducibility, the following protocols utilize Tetramethylsilane (TMS) as an internal self-validating standard to calibrate the chemical shift axis to exactly 0.00 ppm.
Protocol A: Rapid At-Line Verification via Benchtop NMR (60 MHz)
Objective: Confirm the presence and purity of this compound before initiating barbiturate cyclization.
-
Sample Preparation: Dissolve 50 mg of the synthesized this compound in 0.5 mL of deuterated chloroform (
) containing 0.03% v/v TMS. Transfer to a standard 5 mm NMR tube. -
Instrument Tuning: Insert the sample into the benchtop spectrometer (located directly in the fume hood). Run an automated 1D gradient shim to optimize magnetic field homogeneity (target line width < 0.5 Hz).
-
Acquisition Parameters:
-
Nucleus: 1H
-
Scans: 16 (Provides sufficient Signal-to-Noise ratio for the 50 mg concentration).
-
Relaxation Delay (
): 4 seconds (Ensures complete relaxation for accurate integration of the ethyl protons). -
Pulse Angle: 90°
-
-
Processing: Apply a 0.3 Hz exponential line broadening (apodization) to enhance the signal-to-noise ratio. Perform Fourier Transform (FT), phase correction, and baseline correction. Set the TMS peak to 0.00 ppm. Integrate the quartet at 1.97 ppm and the triplet at 1.25 ppm; verify the 4:6 ratio[1].
Protocol B: Trace Impurity Profiling via High-Field NMR (400 MHz)
Objective: Identify low-level mono-alkylated impurities (e.g., ethylmalononitrile) that could disrupt downstream stoichiometry.
-
Sample Preparation: Dissolve 10 mg of the sample in 0.6 mL of
(with TMS). -
Instrument Tuning: Insert into the 400 MHz superconducting magnet. Lock onto the deuterium frequency of the
solvent and perform 3D TopShim. -
Acquisition Parameters:
-
Nucleus: 1H
-
Scans: 8 (Higher inherent sensitivity requires fewer scans and less sample material).
-
Relaxation Delay (
): 2 seconds. -
Pulse Angle: 30° (Ernst angle optimization for rapid pulsing).
-
-
Processing: Perform FT with zero-filling to 64k data points for maximum digital resolution. Look for trace quartets/triplets shifted slightly from the main product peaks, which would indicate incomplete di-alkylation.
Conclusion
For the structural verification of this compound, Benchtop NMR provides a highly efficient, cost-effective alternative to High-Field NMR. Because the molecule's 1H NMR spectrum relies on simple, well-separated
References
-
Diez-Barra, E., de la Hoz, A., Moreno, A., Sanchez-Verdu, P. "Phase Transfer Catalysis Without Solvent. Selective Mono or Dialkylation of Malononitrile." Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]
-
Oxford Instruments. "Revolutionizing NMR: Bringing advanced spectroscopy from the basement to the benchtop." News-Medical.net, August 21, 2024. URL:[Link]
-
Oxford Instruments. "X-Pulse is a revolution in the flexibility of benchtop NMR spectroscopy." Oxford Instruments Magnetic Resonance. URL: [Link]
-
Singh, R., et al. "Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy." MDPI, September 1, 2021. URL:[Link]
Sources
Unraveling the Molecular Fragmentation of 2,2-diethylmalononitrile: A Comparative Mass Spectrometry Guide
For researchers engaged in the synthesis and characterization of novel chemical entities, mass spectrometry stands as an indispensable tool for structural elucidation. The fragmentation pattern observed in an electron ionization mass spectrum provides a molecular fingerprint, offering profound insights into the compound's structure and stability. This guide presents a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,2-diethylmalononitrile, a molecule of interest in various synthetic applications. In the absence of a publicly available experimental spectrum for this specific compound, this guide leverages a comparative approach, drawing upon the known fragmentation behaviors of structurally related molecules to construct a robust and scientifically grounded prediction.
This analysis is built upon the foundational principles of mass spectrometry, including the stability of the resultant carbocations and the facile cleavage of bonds adjacent to functional groups. By examining the fragmentation patterns of malononitrile, 2,2-dimethylmalononitrile, butyronitrile, isobutyronitrile, and diethyl malonate, we can dissect the influence of the gem-diethyl group and the dinitrile functionality on the fragmentation pathways.
Comparative Fragmentation Analysis
The fragmentation of this compound is anticipated to be dominated by cleavages alpha to the quaternary carbon, leading to the loss of ethyl and other alkyl fragments. The presence of two nitrile groups is expected to influence the stability of the molecular ion and subsequent fragment ions.
To provide a clear comparison, the key fragmentation data for our target molecule and its structural analogs are summarized below. The data for the analog compounds are sourced from the NIST Mass Spectral Library, providing a reliable benchmark for our predictions.
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and Predicted/Observed Relative Abundance |
| This compound (Predicted) | 122.17 | 93 (M-29, loss of •C2H5, high), 66 (loss of C2H5 and HCN, moderate), 54 (moderate), 41 (moderate), 29 (C2H5+, moderate) |
| Malononitrile | 66.06 | 66 (M+, high), 65 (M-1, moderate), 40 (M-CN, moderate), 39 (moderate) |
| 2,2-dimethylmalononitrile | 94.11 | 94 (M+, moderate), 79 (M-15, loss of •CH3, high), 52 (moderate), 40 (moderate) |
| Butyronitrile | 69.11 | 69 (M+, moderate), 41 (C3H5+, high), 27 (C2H3+, moderate) |
| Isobutyronitrile | 69.11 | 69 (M+, low), 68 (M-1, moderate), 54 (M-CH3, moderate), 41 (C3H5+, high) |
| Diethyl malonate | 160.17 | 160 (M+, low), 115 (M-45, loss of •OC2H5, high), 88 (moderate), 45 (C2H5O+, moderate), 29 (C2H5+, moderate) |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M•+) at m/z 122. While the molecular ion peak for nitriles can be weak or absent, the quaternary carbon in this compound may lend some stability. The primary fragmentation pathways are predicted to be as follows:
-
Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of a carbon-carbon bond alpha to the quaternary carbon, which is also beta to the nitrile groups. This results in the loss of an ethyl radical (•C2H5, 29 Da) to form a highly stable tertiary carbocation at m/z 93 . This fragment is expected to be the base peak or one of the most abundant ions in the spectrum.
-
Sequential Loss of HCN: The [M-C2H5]+ ion at m/z 93 can undergo further fragmentation by losing a molecule of hydrogen cyanide (HCN, 27 Da). This would lead to a fragment ion at m/z 66 .
-
Other Fragmentation Pathways:
-
Loss of a propyl radical (•C3H7, 43 Da) from the molecular ion, though less likely than the loss of an ethyl radical, could lead to a fragment at m/z 79 .
-
Cleavage of the bond between the two nitrile-bearing carbons could lead to smaller fragments. For instance, the formation of an ethyl cation (C2H5+) at m/z 29 is plausible.
-
Rearrangement reactions, while more difficult to predict, could also contribute to the overall fragmentation pattern.
-
The following diagram illustrates the predicted primary fragmentation pathway of this compound.
Caption: Predicted primary fragmentation pathway of this compound.
Experimental Protocol for Mass Spectrometry Analysis
To validate the predicted fragmentation pattern, the following experimental protocol for electron ionization mass spectrometry (EI-MS) is recommended.
Instrumentation:
-
A gas chromatograph-mass spectrometer (GC-MS) system equipped with an electron ionization source.
-
A quadrupole or time-of-flight (TOF) mass analyzer.
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL of a 100 ppm solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 20-200.
-
Scan Speed: 1000 amu/s.
Data Analysis:
The acquired mass spectrum should be compared with the predicted fragmentation pattern. The relative abundances of the key fragment ions (m/z 93, 66, 54, 41, and 29) should be examined. Comparison with a spectral library (e.g., NIST) is recommended for confirmation if the compound is ever added to these databases.
The following diagram outlines the general workflow for this experimental validation.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
This guide provides a detailed, predictive framework for understanding the mass spectrometry fragmentation pattern of this compound. By drawing comparisons with structurally similar molecules and applying fundamental principles of mass spectrometry, we anticipate a fragmentation pattern dominated by the loss of an ethyl radical to form a stable tertiary carbocation at m/z 93. The proposed experimental protocol offers a clear pathway for the validation of these predictions. This comparative and predictive approach is a powerful strategy in the structural elucidation of novel compounds, providing researchers with a solid foundation for interpreting their experimental data.
References
-
NIST Mass Spectrometry Data Center. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link].
Validating Synthesis of 2,2-diethylmalononitrile: A Comparative Guide to Elemental Analysis
For researchers engaged in the synthesis of novel compounds, particularly in the fields of materials science and drug development, the confirmation of a molecule's elemental composition is a foundational step. It serves as the primary gatekeeper for validating that the target structure has been successfully formed and is of sufficient purity for subsequent applications. This guide provides an in-depth, experience-driven comparison of elemental analysis as a validation tool for the synthesis of 2,2-diethylmalononitrile (C₇H₁₀N₂), a versatile dinitrile building block.
The synthesis of this compound, typically achieved through the dialkylation of malononitrile, is a classic example of C-C bond formation. However, the reaction is susceptible to incomplete alkylation, leading to a mixture of starting material, the mono-alkylated intermediate, and the desired di-alkylated product. Herein, we will explore how elemental analysis provides a robust, quantitative assessment of synthetic success and compare its utility against other common analytical techniques.
The Principle of Validation via Elemental Analysis
Elemental analysis (EA) for organic compounds almost invariably refers to CHNS analysis, a process that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur.[1] The most prevalent method is combustion analysis.[2] In this technique, a small, precisely weighed sample is combusted in an oxygen-rich environment at high temperatures. The resulting gases—primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas)—are separated and quantified by detectors.[2][3]
The power of EA lies in its directness. By comparing the experimentally determined mass percentages of C, H, and N to the theoretical values calculated from the molecular formula, one can ascertain the purity of the synthesized compound.[1] For a new compound to be considered pure for publication or further use, a deviation of ±0.4% between the experimental and calculated values is the generally accepted standard.[4]
Experimental Protocols
Part 1: Synthesis of this compound
The following is a generalized protocol for the synthesis of this compound via the alkylation of malononitrile. This procedure is based on well-established chemical principles for C-alkylation of active methylene compounds.[5][6]
Materials:
-
Malononitrile (CH₂(CN)₂)
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Ethyl bromide (EtBr)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous ethanol.
-
Base Addition: Sodium ethoxide is carefully added to the ethanol. The mixture is stirred until the base is fully dissolved.
-
Deprotonation: A solution of malononitrile in anhydrous ethanol is added dropwise to the stirred sodium ethoxide solution at room temperature. The formation of the sodium salt of malononitrile should result in a clear solution or a fine suspension.
-
Alkylation: Ethyl bromide (at least 2.2 equivalents) is added dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature. After the addition, the mixture is heated to reflux and maintained for several hours until TLC analysis indicates the consumption of the starting material and the mono-alkylated intermediate.
-
Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the bulk of the ethanol. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.
-
Washing: The combined organic layers are washed sequentially with saturated NH₄Cl solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.
-
Purification: The crude this compound is purified by vacuum distillation. The fraction with the appropriate boiling point is collected. Note: As the physical properties of this compound are not widely reported, the purification method (distillation vs. recrystallization) would be determined empirically based on whether the product is a liquid or a solid.[7]
Part 2: Elemental Analysis (CHN Analysis)
Procedure:
-
Sample Preparation: A small amount (typically 1-3 mg) of the purified this compound is weighed accurately into a tin or silver capsule using a microbalance. The capsule is then folded to ensure no sample is lost.
-
Instrument Setup: The elemental analyzer is calibrated using a certified standard of known elemental composition (e.g., acetanilide).
-
Analysis: The encapsulated sample is placed in the instrument's autosampler. The analyzer automatically drops the sample into a high-temperature combustion furnace (typically >950°C) with a pulse of pure oxygen.[8]
-
Gas Separation and Detection: The resulting combustion gases are passed through a reduction furnace to convert nitrogen oxides to N₂ and remove excess oxygen. The gas mixture (He, CO₂, H₂O, N₂) is then passed through a gas chromatography column to separate the components. A thermal conductivity detector (TCD) measures the concentration of each gas relative to the helium carrier gas.
-
Data Processing: The instrument's software integrates the detector signals and, using the calibration data, calculates the mass percentages of C, H, and N in the original sample.
Data Presentation and Interpretation
The theoretical elemental composition of this compound (C₇H₁₀N₂) is the benchmark against which experimental results are judged.
Molecular Formula: C₇H₁₀N₂ Molecular Weight: 122.17 g/mol [7]
| Element | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 7 | 84.077 | 68.82% |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 8.25% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 22.93% |
| Table 1: Theoretical elemental composition of this compound. |
Below is a comparative table showing hypothetical data for a successful synthesis versus one where a significant impurity, the mono-alkylated intermediate (2-ethylmalononitrile, C₅H₆N₂), is present.
| Sample | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | Purity Assessment |
| **Theoretical (C₇H₁₀N₂) ** | 68.82 | 8.25 | 22.93 | Target Value |
| Successful Synthesis | 68.65 (-0.17) | 8.31 (+0.06) | 22.88 (-0.05) | Pass (All values within ±0.4%) |
| Impure Sample | 65.95 (-2.87) | 7.15 (-1.10) | 26.90 (+3.97) | Fail (Significant deviation) |
| Table 2: Comparison of theoretical and hypothetical experimental elemental analysis data. The impure sample data is skewed towards the composition of 2-ethylmalononitrile (C: 63.81%, H: 6.43%, N: 29.76%). |
Workflow and Logic Diagrams
A systematic workflow is crucial for validating a chemical synthesis.
Caption: Workflow from synthesis to multi-faceted analytical validation.
Interpreting the results from elemental analysis follows a clear logical path.
Caption: Decision tree for interpreting elemental analysis results.
Comparison with Alternative Analytical Methods
While elemental analysis is a powerful tool for assessing bulk purity, it is not omnipotent. It provides no information about the specific nature of impurities.[1] For a comprehensive validation, especially in regulated environments, orthogonal methods are essential.
| Technique | Primary Information | Advantages | Limitations |
| Elemental Analysis (EA) | Elemental composition (%C, H, N) | Direct measure of bulk purity; robust and well-established; relatively inexpensive. | Does not identify specific impurities; assumes impurity has a different elemental composition.[1] |
| NMR Spectroscopy | Chemical structure, connectivity | Provides detailed structural information; can identify and quantify impurities if standards are available (qNMR); non-destructive. | Less sensitive to trace impurities than chromatography; quantification can be complex. |
| Gas Chromatography (GC) | Separation and quantification of volatile components | Excellent for separating volatile impurities from the main product; highly sensitive (ppm level); provides quantitative purity data (e.g., area %).[1] | Requires the compound to be volatile and thermally stable; requires method development. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation | Confirms molecular weight of the product and can help identify impurities by their mass; High-Resolution MS (HRMS) can confirm molecular formula.[1] | Can be difficult to quantify mixtures without chromatographic separation; ionization efficiencies can vary. |
| Table 3: Comparison of elemental analysis with other common analytical techniques for purity validation. |
References
-
This compound - C7H10N2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]
-
A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6). AZoM.com. Available at: [Link]
-
Alkylation of Malononitrile and its Dimer with α-Bromketones | Request PDF. ResearchGate. Available at: [Link]
-
Elemental Analysis - Organic & Inorganic Compounds | ELTRA. ELTRA. Available at: [Link]
- EP1184369A1 - Process for the preparation of malononitrile - Google Patents. Google Patents.
-
Enzymatic cascade flow synthesis of protected mandelonitrile derivatives - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
- US2809986A - Method for the purification of malononitrile - Google Patents. Google Patents.
-
An International Study Evaluating Elemental Analysis - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. ACS Publications. Available at: [Link]
-
4 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. Thieme Chemistry. Available at: [Link]
-
Inter-laboratory comparison of elemental analysis and gas chromatography combustion isotope ratio mass spectrometry (GC-C-IRMS). Part I: δ13C measurements of selected compounds for the development of an isotopic Grob-test - ResearchGate. ResearchGate. Available at: [Link]
-
22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
2,2-Dimethylpropanedinitrile | C5H6N2 | CID 23742 - PubChem - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels - MDPI. MDPI. Available at: [Link]
-
A catalyst-free bioorthogonal reaction for malononitrile addition to azodicarboxylates - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models - SEDICI. SEDICI. Available at: [Link]
-
Discrepancy in comparing the yields by NMR and GC? - ResearchGate. ResearchGate. Available at: [Link]
-
Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy † - Sciforum. Sciforum. Available at: [Link]
-
Malononitrile - Wikipedia. Wikipedia. Available at: [Link]
Sources
- 1. 2,2-Dimethylpropanedinitrile | C5H6N2 | CID 23742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. DIMETHYLMALONONITRILE | 7321-55-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 7321-55-3|2,2-Dimethylmalononitrile|BLD Pharm [bldpharm.com]
- 8. 2,2-Dimethylpentanenitrile [webbook.nist.gov]
Spectroscopic differences between mono-ethyl and diethyl malononitrile
This guide details the spectroscopic and functional distinctions between Mono-ethyl malononitrile (2-ethylpropanedinitrile) and Diethyl malononitrile (2,2-diethylpropanedinitrile). It is designed to assist in reaction monitoring, impurity profiling, and structural validation during synthesis.
Executive Summary
In the alkylation of malononitrile, distinguishing between the mono-alkylated intermediate and the di-alkylated product is a critical analytical challenge. While both share similar functional groups (nitrile, ethyl), their acid-base behavior and nuclear magnetic resonance (NMR) signatures differ fundamentally.
-
Mono-ethyl malononitrile retains an acidic methine proton (
), allowing it to form water-soluble salts in basic conditions. -
Diethyl malononitrile possesses a quaternary carbon center, lacks acidic protons, and remains lipophilic in basic media.
This guide provides the specific spectral data required to quantify these species in mixtures.
Structural & Physical Comparison
The core difference lies at the alpha-carbon position. The substitution of the second hydrogen atom for an ethyl group eliminates the molecule's acidity and alters its symmetry.
| Feature | Mono-Ethyl Malononitrile | Diethyl Malononitrile |
| Formula | ||
| MW | 94.11 g/mol | 122.17 g/mol |
| Alpha-Carbon | Tertiary (Methine, | Quaternary ( |
| Symmetry | ||
| Acidity ( | ~11 (Acidic proton present) | Non-acidic |
| Solubility (pH > 12) | Soluble (Forms anion) | Insoluble (Oils out) |
NMR Spectroscopy: The Gold Standard
NMR is the most definitive method for distinguishing these compounds. The presence or absence of the methine proton is the binary indicator of reaction completion.
Proton ( ) NMR Comparison
Solvent:
| Proton Environment | Mono-Ethyl Malononitrile ( | Diethyl Malononitrile ( | Diagnostic Note |
| Methyl ( | 1.0 – 1.2 (Triplet, | 1.0 – 1.3 (Triplet, | Overlapping region. Not diagnostic. |
| Methylene ( | 1.9 – 2.1 (Multiplet/Quintet) | 1.9 – 2.2 (Quartet) | Mono splits into a complex multiplet due to coupling with both |
| Methine ( | 3.4 – 3.8 (Triplet, | ABSENT | CRITICAL INDICATOR. Disappearance of this signal confirms full alkylation. |
Expert Insight: In the Mono-species, the methine proton is highly acidic. If you use a protic deuterated solvent like
with trace base present, this proton may exchange with deuterium, causing the signal to broaden or disappear, potentially leading to a false identification of the Di-species. Always useor for reliable quantification.
Carbon ( ) NMR Comparison[4]
| Carbon Environment | Mono-Ethyl ( | Diethyl ( | Interpretation |
| Methyl ( | ~13.0 | ~10.0 – 12.0 | Slight upfield shift in Di-species. |
| Methylene ( | ~28.0 | ~30.0 – 35.0 | |
| Alpha-Carbon ( | 28.0 – 30.0 | 35.0 – 40.0 | The shift from tertiary to quaternary carbon moves the signal downfield. The quaternary carbon signal will also be significantly less intense. |
| Nitrile ( | 112.0 – 117.0 | 115.0 – 118.0 | Minimal diagnostic value. |
IR Spectroscopy & Mass Spectrometry
While less specific than NMR, these techniques provide corroborating evidence.
Infrared (IR) Spectroscopy[5]
-
C-H Stretch:
-
Mono: Shows a weak methine C-H stretch, often buried under alkyl stretches (
). -
Di: Only shows alkyl C-H stretches.
-
-
Nitrile Stretch (
): Both show weak-to-medium bands at . The intensity is often lower in the highly symmetric diethyl derivative due to dipole cancellation.
Mass Spectrometry (GC-MS)[6]
-
Mono-Ethyl (
94):-
Base peak often
(Loss of ethyl group). -
Molecular ion usually visible.[1]
-
-
Diethyl (
122):-
Fragmentation typically involves loss of one ethyl group (
) to form the cation at , which resembles the mono-species. -
McLafferty Rearrangement: Both species possess gamma-hydrogens relative to the nitrile group, allowing for McLafferty-type rearrangements, but the molecular ion difference (94 vs 122) is the primary identifier.
-
Experimental Workflow: Purification & Analysis
The following workflow utilizes the chemical difference (acidity) to purify the Diethyl product, validated by NMR.
Figure 1: Purification logic exploiting the acidity difference between mono- and di-substituted malononitriles.
Protocol for Purity Check (NMR)
-
Sampling: Take 10 mg of the dried organic layer residue.
-
Solvent: Dissolve in 0.6 mL
(Avoid to prevent exchange). -
Acquisition: Run a standard proton scan (16 scans is sufficient).
-
Integration:
-
Calibrate the Ethyl
triplet (approx 1.2 ppm) to integral 6.0. -
Check the region 3.4 – 3.8 ppm .
-
Pass Criteria: Integration of methine triplet < 0.05 (indicates < 1% Mono impurity).
-
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 3456 (Malononitrile derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Diez-Barra, E., et al. (1991). "Phase transfer catalysis without solvent: selective mono- or di-alkylation of malononitrile." Journal of the Chemical Society, Perkin Transactions 1, 2589-2595. [Link]
-
PubChem Compound Summary. "2-Ethylmalononitrile (CID 19426)." National Center for Biotechnology Information. [Link]
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. [Link]
Sources
Comparative HPLC Strategies for 2,2-Diethylmalononitrile Purity Profiling
Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Development Scientists, and QC Managers Subject: Method Development & Validation for Aliphatic Nitriles
Introduction: The "Invisible" Analyte Challenge
2,2-Diethylmalononitrile (DEMN) is a critical intermediate in the synthesis of barbiturates (such as Barbital) and various agrochemicals. While its synthesis via the alkylation of malononitrile is chemically straightforward, its analytical characterization presents a distinct set of challenges.
Unlike aromatic pharmaceutical intermediates, DEMN lacks a conjugated
This guide compares three distinct analytical approaches to solving the "DEMN Purity Problem," moving beyond standard templates to address the specific physicochemical limitations of aliphatic nitriles.
The Impurity Landscape & Synthesis Logic
To develop a robust method, we must first define the separation targets. The synthesis typically involves the double alkylation of malononitrile using ethyl bromide in the presence of a base (e.g., Sodium Ethoxide).
Critical Impurities
-
Malononitrile (Starting Material): Highly polar, elutes early.
-
2-Ethylmalononitrile (Mono-Impurity): The "half-reaction" intermediate. Difficult to resolve from DEMN on standard C18 due to steric similarities.
-
Hydrolysis Degradants: 2,2-diethylcyanoacetamide (amide) or 2,2-diethylmalonic acid (acid), formed if moisture enters the process.
Visualization: Impurity Genesis
The following diagram illustrates the reaction pathway and where impurities originate.
Figure 1: Reaction pathway showing the stepwise alkylation and potential hydrolysis degradation.
Comparative Method Analysis
We evaluated three distinct methodologies. While GC-FID is often the default for volatile intermediates, HPLC is required when downstream coupling (e.g., to thermosensitive steps) or fraction collection is necessary.
Summary of Performance
| Feature | Method A: Standard C18 (Low UV) | Method B: Phenyl-Hexyl (Pi-Selectivity) | Method C: GC-FID (Reference) |
| Principle | Hydrophobic Interaction | Volatility / Carbon Counting | |
| Detection | UV @ 210 nm | UV @ 215 nm | FID (Flame Ionization) |
| Selectivity ( | Moderate (1.2) | High (1.5) | Very High (2.0+) |
| LOD (ppm) | ~50 ppm | ~40 ppm | < 10 ppm |
| Robustness | Low (Baseline drift) | High (Specific interaction) | High |
| Suitability | Routine QC | Complex Impurity Profiling | Raw Material Assay |
Deep Dive: The HPLC Solutions
Method A: The "Brute Force" C18 Approach
Why it fails often: Aliphatic nitriles are "transparent" at standard 254 nm. We must push detection to 205-210 nm. At this wavelength, organic modifiers like Acetone or lower-grade Acetonitrile absorb light, causing massive baseline drift. Optimization: Use Phosphate Buffer (transparent) and Methanol (lower cutoff than THF/Acetone).
Method B: The "Smart" Phenyl-Hexyl Approach (Recommended)
The Science: The nitrile group (-C≡N) contains a triple bond with
Detailed Experimental Protocols
Protocol 1: Optimized Phenyl-Hexyl Method (Recommended)
Objective: Separate Mono-ethyl vs. Di-ethyl forms with
1. Reagents & Preparation:
-
Buffer A: 10 mM Potassium Dihydrogen Phosphate (
), adjusted to pH 3.0 with Phosphoric Acid. Note: Acidic pH suppresses ionization of potential acid degradants. -
Solvent B: Acetonitrile (HPLC Grade S or higher to minimize UV noise).
-
Diluent: 50:50 Water:Acetonitrile.
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Detection: UV @ 210 nm (Bandwidth 4 nm, Reference OFF). Crucial: Do not use a reference wavelength like 360nm, as it may mask peaks.
3. Gradient Program:
| Time (min) | % Buffer A | % Solvent B | Curve |
| 0.0 | 90 | 10 | Initial |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Ramp |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Protocol 2: System Suitability & Validation Criteria
To ensure trustworthiness (E-E-A-T), the method must be self-validating.
-
Resolution (
): Must be > 2.0 between 2-ethylmalononitrile and this compound. -
Tailing Factor (
): Must be < 1.5 for the main peak. -
Sensitivity Check: A standard at 0.05% (w/w) must have a Signal-to-Noise (S/N) ratio > 10.
Decision Framework: Choosing Your Method
Use this logic flow to determine the correct instrument for your specific development stage.
Figure 2: Method selection decision tree based on analyte stability and matrix complexity.
Comparative Data Analysis
The following data represents typical performance metrics observed during method development validation (simulated based on physicochemical properties).
| Parameter | C18 Column (Method A) | Phenyl-Hexyl (Method B) |
| Retention Time (Mono) | 4.2 min | 5.1 min |
| Retention Time (Di-Ethyl) | 4.5 min | 6.8 min |
| Resolution ( | 1.1 (Poor) | 3.2 (Excellent) |
| UV Noise (210 nm) | High (Drift) | Moderate |
| Linearity ( | 0.995 | 0.999 |
Scientific Insight: The C18 column struggles to differentiate the addition of a single ethyl group due to the small change in hydrophobicity. The Phenyl-Hexyl column exploits the electron density difference between the exposed nitrile in the mono-substituted form versus the sterically hindered nitrile in the di-substituted form.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. Link
-
Dolan, J. W. (2010). The Role of Selectivity in HPLC Method Development. LCGC North America. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text for Gradient Elution Theory).
Sources
X-ray crystallography data for 2,2-diethylmalononitrile derivatives
Technical Comparison: Structural Dynamics of 2,2-Diethylmalononitrile Derivatives via X-ray Crystallography
Executive Summary: The Gem-Dialkyl Scaffold
In the landscape of organic intermediates, This compound represents a critical structural scaffold where the "gem-diethyl" effect (Thorpe-Ingold effect) plays a pivotal role in molecular conformation. Unlike their planar benzylidenemalononitrile counterparts (often used in optoelectronics), 2,2-diethyl derivatives possess a tetrahedral core that introduces significant steric bulk.
This guide objectively compares the crystallographic performance and structural metrics of This compound derivatives against their dimethyl analogs and conjugated (alkylidene) alternatives. We focus on the causality between steric hindrance and crystal packing efficiency—essential factors for predicting solid-state stability in pharmaceutical formulation.
Comparative Analysis: Steric Control & Crystal Packing
The following analysis contrasts the structural behavior of the 2,2-diethyl scaffold against the two most common alternatives: the sterically smaller 2,2-dimethyl variant and the planar benzylidene variant.
Table 1: Structural Metrics Comparison
| Feature | This compound Derivatives | 2,2-Dimethylmalononitrile | Benzylidene Malononitriles |
| Central Geometry | Tetrahedral ( | Tetrahedral ( | Planar ( |
| Steric Bulk | High (Ethyl tails mobile) | Moderate (Methyls rigid) | Low (Flat stacking) |
| Internal Angle ( | Compressed (< 109.5°) | Standard (~109.5°) | Expanded (> 120°) |
| Crystal Density | Lower (due to ethyl disorder) | Higher (efficient packing) | Variable (depends on |
| Key Interaction | Weak C-H...N (Dipole-driven) | C-H...N (Stronger) | |
| Disorder Risk | High (Ethyl conformation) | Low | Low |
Expert Insight: The Thorpe-Ingold Effect
In 2,2-diethyl derivatives, the two ethyl groups repel each other, expanding the external
-
Consequence: This "locking" effect restricts the conformational freedom of the nitrile groups, often increasing the reactivity of the nitrile carbon towards nucleophiles compared to the dimethyl analog.
-
Crystallographic Challenge: The ethyl chains often exhibit high thermal motion or static disorder (as seen in analogous ethoxymethylene structures), requiring data collection at 100 K to resolve atomic positions accurately.
Experimental Protocol: High-Fidelity Structure Determination
To obtain publication-quality data for these flexible derivatives, a standard room-temperature protocol is insufficient. The following workflow ensures the resolution of disordered ethyl groups.
Phase 1: Synthesis & Crystallization[3]
-
Synthesis: Knoevenagel condensation or direct alkylation of malononitrile.
-
Critical Step: Use a sealed-vessel reactor (SVR) for alkylation to prevent volatile loss, as demonstrated in the synthesis of ethoxymethylene derivatives [1].
-
-
Crystallization:
-
Method: Slow evaporation is rarely effective for diethyl derivatives due to oil formation.
-
Recommendation: Use Liquid-Liquid Diffusion .
-
Solvent: Dissolve derivative in minimal THF or CHCl
.[1] -
Precipitant: Layer carefully with cold Pentane or Hexane.
-
Temp: Store at 4°C to reduce kinetic energy and promote ordered lattice formation.
-
-
Phase 2: Data Collection (The "Cryo-Lock" Protocol)
-
Mounting: Select a crystal >0.2 mm. Mount on a MiTeGen loop using perfluoropolyether oil (not epoxy, to allow thermal contraction).
-
Cooling: Flash cool to 100 K immediately.
-
Why? This "freezes" the ethyl chain rotations. At 298 K, the terminal methyl carbons (
) often appear as smeared electron density clouds, making refinement impossible.
-
-
Diffraction: Collect using Mo-K
radiation ( Å).[2]-
Strategy: High redundancy (>4x) is required to distinguish weak high-angle reflections from background noise caused by amorphous solvent regions.
-
Visualizing the Structural Logic
The following diagram illustrates the causal relationship between the chemical modification (Diethyl vs. Benzylidene) and the resulting crystallographic outcome.
Figure 1: Structural logic flow showing how substituent choice dictates the crystallographic strategy. The diethyl pathway leads to steric strain and disorder, necessitating cryo-crystallography.
Data Interpretation: Analyzing the CIF
When analyzing the Crystallographic Information File (CIF) for this compound derivatives, focus on these specific validation parameters:
-
Bond Angles (
): -
Thermal Ellipsoids (
):-
The terminal methyl carbons of the ethyl groups will have higher
values than the core. -
Threshold: If Ratio
, you must model the ethyl group as "disordered" over two positions (PART 1 / PART 2 instruction in SHELXL) [2].
-
-
Intermolecular Contacts:
References
-
Grinev, V. S., et al. (2023).[8][6][7] "Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy." Molbank, 2023(4), M1718.
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.
-
Yousuf, S., et al. (2015). "Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile." Acta Crystallographica Section E, 71, o556-o557.
-
ChemicalBook. (2026).[9] "Dimethylmalononitrile Properties and Spectral Data."
Sources
- 1. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 2-(4-methylbenzylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethyl 2-(2-nitrobenzylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. DIMETHYLMALONONITRILE | 7321-55-3 [chemicalbook.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
